6-Hydroxywarfarin
Description
Properties
IUPAC Name |
4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939073 | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-02-5 | |
| Record name | 6-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Hydroxywarfarin: A Technical Guide to its Discovery, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxywarfarin is a prominent metabolite of the widely prescribed anticoagulant, warfarin. Its discovery was a crucial step in understanding the complex metabolic pathways that govern warfarin's efficacy and contribute to the significant inter-individual variability observed in patients. This technical guide provides an in-depth overview of the discovery, initial characterization, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development.
Discovery and Initial Characterization
The first identification of this compound as a human metabolite of warfarin was a landmark finding by Lewis and Trager in 1970.[1] In their seminal study, they administered racemic warfarin to healthy individuals and subsequently isolated and analyzed urinary metabolites. Using a combination of thin-layer chromatography, mass spectrometry, and ultraviolet absorption spectroscopy, they successfully identified several metabolic products, including this compound and 7-hydroxywarfarin.[1] This pioneering work laid the foundation for decades of research into the stereoselective metabolism of warfarin.
Subsequent studies revealed that the formation of this compound is stereoselective, primarily arising from the metabolism of the R-enantiomer of warfarin.[2] While S-warfarin is the more potent anticoagulant, R-warfarin's metabolism is also clinically relevant, particularly concerning drug-drug interactions.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | [1] |
| Molecular Formula | C₁₉H₁₆O₅ | [1] |
| Molecular Weight | 324.3 g/mol | |
| CAS Number | 17834-02-5 |
Metabolic Pathways
The biotransformation of warfarin into this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific CYP isoforms involved are enantiomer-dependent.
-
R-warfarin Metabolism : The 6-hydroxylation of R-warfarin is predominantly catalyzed by CYP1A2 and CYP2C19 .
-
S-warfarin Metabolism : While the major metabolite of S-warfarin is 7-hydroxywarfarin (via CYP2C9), a minor pathway involving the formation of S-6-hydroxywarfarin also exists.
Following its formation, this compound can undergo further Phase II metabolism, primarily through glucuronidation, to facilitate its excretion.
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters for the formation of this compound by recombinant CYP2C19.
| Substrate | Product | Vmax (nmol/min/nmol P450) | Km (µM) | Vmax/Km (x 10³) |
| R-Warfarin | R-6-Hydroxywarfarin | 0.015 | 130 | 0.12 |
| S-Warfarin | S-6-Hydroxywarfarin | 0.021 | 200 | 0.11 |
Data sourced from a study on the metabolism of R- and S-Warfarin by CYP2C19.
Anticoagulant Activity
This compound is generally considered to be a weaker vitamin K antagonist compared to its parent compound, warfarin. However, specific quantitative data on its IC50 for vitamin K epoxide reductase (VKOR) or its direct effect on prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not extensively reported in the literature. The primary clinical significance of this compound lies in its role as a biomarker for the metabolic activity of specific CYP pathways, particularly for R-warfarin metabolism.
Experimental Protocols
Initial Discovery and Identification of this compound from Urine (Based on Lewis and Trager, 1970)
This protocol outlines the general workflow for the isolation and identification of warfarin metabolites from human urine.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of 6-Hydroxywarfarin
Abstract
6-Hydroxywarfarin is a primary metabolite of the widely used anticoagulant, warfarin. Its formation is a critical aspect of warfarin's pharmacokinetics and is primarily mediated by cytochrome P450 enzymes in the liver. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details both the metabolic and potential chemical synthetic pathways, presents a thorough compilation of its physicochemical and spectral properties, and outlines key experimental protocols for its study.
Introduction
Warfarin, a coumarin derivative, is a cornerstone of oral anticoagulant therapy. Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual variability in patient response. A major contributor to this variability is the metabolism of warfarin, which occurs predominantly in the liver via the cytochrome P450 (CYP) enzyme system. This process leads to the formation of several hydroxylated metabolites, including this compound.
This compound is a significant metabolite, particularly of the less potent R-enantiomer of warfarin.[1][2] Its production is primarily catalyzed by the CYP1A1, CYP1A2, and CYP2C19 isoforms.[1][3][4] Understanding the synthesis and chemical characteristics of this compound is crucial for a complete comprehension of warfarin's metabolic profile, potential drug-drug interactions, and the overall anticoagulant response in patients.
Synthesis of this compound
The formation of this compound can be approached from two primary perspectives: metabolic synthesis, which is the common in vivo route, and chemical synthesis, which is essential for producing standards for research and analytical purposes.
Metabolic Synthesis
In humans, this compound is produced through the oxidative metabolism of warfarin. The R-enantiomer of warfarin is a principal substrate for this reaction.
-
Enzymatic System : The hydroxylation of warfarin at the 6-position is primarily carried out by the cytochrome P450 enzymes CYP1A2 and CYP2C19. CYP1A1 also contributes to the metabolism of R-warfarin to this compound.
-
Stereoselectivity : While both enantiomers of warfarin can be hydroxylated, the formation of this compound is a more prominent metabolic pathway for R-warfarin. S-warfarin is primarily metabolized to 7-hydroxywarfarin by CYP2C9.
The metabolic pathway is depicted in the diagram below:
Chemical Synthesis
While detailed, step-by-step published protocols for the de novo chemical synthesis of this compound are not abundant in the provided search results, a plausible synthetic route can be inferred from the general synthesis of warfarin and its derivatives. The synthesis would likely involve a Michael addition reaction.
A potential synthetic approach would start with a substituted 4-hydroxycoumarin, specifically 4,6-dihydroxycoumarin, which would then be reacted with benzalacetone.
A general scheme for warfarin synthesis involves the Michael addition of 4-hydroxycoumarin to benzalacetone. By analogy, substituting 4-hydroxycoumarin with 4,6-dihydroxycoumarin would be a logical starting point for the synthesis of this compound.
The workflow for a potential chemical synthesis is outlined below:
Chemical and Physical Properties
A comprehensive summary of the known chemical and physical properties of this compound is presented in the tables below. Data has been aggregated from various chemical databases.
General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | PubChem |
| Molecular Formula | C₁₉H₁₆O₅ | PubChem |
| Molecular Weight | 324.3 g/mol | PubChem |
| CAS Number | 17834-02-5 | PubChem |
| Appearance | Solid | Cayman |
| Solubility | Soluble in DMSO and Methanol | Cayman |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 4 | PubChem |
Spectral Data
| Spectral Data Type | Details | Source |
| ¹H NMR | Data available on Bruker AM-360. | PubChem |
| GC-MS | Spectral data available. | PubChem |
| MS-MS | Precursor m/z: 325.1071 [M+H]⁺. Product ions at m/z 179, 267, 147.1. | PubChem |
| LC-MS | Data acquired on a Thermo Fisher Q Exactive Orbitrap. | PubChem |
| IR Spectroscopy | No specific data for this compound was found, but general spectra for warfarin are available. | NIST |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.
In Vitro Metabolism of Warfarin to this compound
This protocol describes a typical procedure for studying the formation of this compound from warfarin using human liver microsomes.
Objective: To determine the kinetics of this compound formation from warfarin by human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Warfarin (substrate)
-
This compound (analytical standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., 4-chlorowarfarin)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of warfarin in a suitable solvent (e.g., methanol).
-
In microcentrifuge tubes, combine potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the warfarin stock solution to the pre-incubated mixture.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of this compound formed.
-
Use a C18 column for chromatographic separation.
-
Employ a mobile phase gradient of ammonium acetate buffer and acetonitrile.
-
Monitor the specific mass transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
The workflow for this in vitro experiment is visualized below:
Conclusion
This compound is a key metabolite in the complex pharmacology of warfarin. Its formation, primarily through the action of CYP1A2 and CYP2C19 on R-warfarin, is a significant determinant of the parent drug's clearance and therapeutic effect. This guide has provided a detailed overview of its synthesis, both from a metabolic and a potential chemical perspective, along with a comprehensive summary of its chemical and physical properties. The experimental protocols outlined herein offer a foundation for further research into the role of this compound in anticoagulation therapy and its potential as a biomarker for warfarin metabolism. A thorough understanding of this metabolite is indispensable for the development of safer and more effective anticoagulant treatments.
References
A Technical Guide to the Stereoselective Metabolism of Warfarin to 6-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereoselective metabolism of the oral anticoagulant warfarin, with a specific focus on its hydroxylation to 6-hydroxywarfarin. Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 2-5 times more potent in its anticoagulant effect.[1][2] The metabolism of these enantiomers is a critical determinant of the drug's efficacy and safety, exhibiting significant inter-individual variability. This guide delves into the enzymatic pathways, kinetic parameters, and experimental methodologies crucial for understanding and investigating this metabolic process.
Introduction to Warfarin Metabolism
Warfarin undergoes extensive metabolism in the liver, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] This process is both regio- and stereoselective, meaning that different CYP isoforms preferentially metabolize specific enantiomers at different positions on the warfarin molecule.[3] The major oxidative metabolites include 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin. The formation of this compound is a significant metabolic pathway for both R- and S-warfarin and is mediated by several CYP isoforms.
Enzymatic Pathways of 6-Hydroxylation
The formation of this compound from its parent enantiomers is a complex process involving multiple cytochrome P450 enzymes. The primary enzymes responsible for the 6-hydroxylation of R- and S-warfarin are CYP1A2 and CYP2C19 for the R-enantiomer, and CYP2C9 for the S-enantiomer.
-
(R)-Warfarin Metabolism: The 6-hydroxylation of R-warfarin is primarily catalyzed by CYP1A2 and CYP2C19.
-
(S)-Warfarin Metabolism: The more potent S-enantiomer is predominantly metabolized to 7-hydroxywarfarin by CYP2C9, but this enzyme also contributes to the formation of S-6-hydroxywarfarin.
The differential metabolism of the warfarin enantiomers is a key factor in drug-drug interactions and genetic polymorphisms that can affect patient response to warfarin therapy.
Metabolic Pathway Diagram
Caption: Stereoselective metabolism of R- and S-warfarin by cytochrome P450 enzymes.
Quantitative Data on 6-Hydroxylation
The kinetic parameters for the formation of this compound provide valuable insights into the efficiency of the different CYP enzymes in metabolizing R- and S-warfarin. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme.
| Enantiomer | Metabolite | Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |
| (S)-Warfarin | S-6-Hydroxywarfarin | CYP2C9 | ~2.8 | 0.056 | |
| (S)-Warfarin | S-6-Hydroxywarfarin | CYP2C9 | 3.3 | 0.046 | |
| (R)-Warfarin | R-6-Hydroxywarfarin | CYP2C19 | 120 | 0.23 | |
| (S)-Warfarin | S-6-Hydroxywarfarin | CYP2C19 | 150 | 0.11 |
Note: Kinetic parameters can vary between studies due to differences in experimental conditions.
Experimental Protocols
The study of warfarin metabolism relies on a variety of in vitro and analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Metabolism Assay using Human Liver Microsomes
This protocol is designed to assess the formation of this compound from R- or S-warfarin in a system that contains a mixture of CYP enzymes found in the human liver.
Materials:
-
Pooled human liver microsomes (HLMs)
-
(R)- or (S)-Warfarin stock solution (in methanol or DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., rac-8-hydroxywarfarin)
Procedure:
-
Preparation: Pre-warm a shaking water bath to 37°C. Prepare the incubation mixture by combining the potassium phosphate buffer, HLM, and the warfarin enantiomer substrate in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to interact with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
In Vitro Metabolism Assay using Recombinant CYP Enzymes
This protocol allows for the investigation of the specific contribution of an individual CYP isoform to the metabolism of warfarin.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP1A2, CYP2C9, CYP2C19) co-expressed with NADPH-cytochrome P450 reductase
-
(R)- or (S)-Warfarin stock solution
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Acetonitrile
-
Internal standard
Procedure:
-
Preparation: Prepare the incubation mixture by combining the potassium phosphate buffer, the recombinant CYP enzyme, and the warfarin enantiomer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specific time period.
-
Termination: Quench the reaction with ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Process the sample as described in the HLM assay.
Analytical Quantification by LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of warfarin and its metabolites.
Instrumentation:
-
HPLC system with a C18 or chiral column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General Procedure:
-
Chromatographic Separation: Inject the supernatant from the in vitro assay onto the HPLC column. Use a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate warfarin and its metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte (warfarin and this compound) and a specific product ion that is generated upon fragmentation of the precursor ion. This provides high selectivity for quantification.
-
Quantification: Generate a standard curve using known concentrations of this compound. The concentration of the metabolite in the experimental samples is determined by comparing its peak area to the standard curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying warfarin metabolism in vitro.
Conclusion
The stereoselective metabolism of warfarin to this compound is a complex interplay of multiple CYP450 enzymes, with distinct pathways for the R- and S-enantiomers. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies to study these processes is paramount for drug development professionals and researchers. This knowledge is essential for predicting and interpreting drug-drug interactions, understanding the impact of pharmacogenetic variations, and ultimately for the safer and more effective use of this widely prescribed anticoagulant. The detailed protocols and data presented in this guide serve as a valuable resource for scientists working in this critical area of drug metabolism.
References
(R)- and (S)-6-Hydroxywarfarin Enantiomers: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolism of these enantiomers is a critical determinant of the drug's therapeutic window and potential for drug-drug interactions. Among the various hydroxylated metabolites, the 6-hydroxywarfarin enantiomers are notable products of warfarin metabolism. This technical guide provides a comprehensive overview of the biological activity of (R)- and (S)-6-hydroxywarfarin, focusing on their limited anticoagulant properties and their role in the broader context of warfarin pharmacology. The information presented herein is intended to support researchers and professionals in drug development and related fields.
Introduction
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme essential for the synthesis of vitamin K-dependent clotting factors.[1][2][3][4][5] The two enantiomers of warfarin, (R)-warfarin and (S)-warfarin, exhibit distinct metabolic profiles and anticoagulant potencies. (S)-warfarin is approximately 2-5 times more potent than (R)-warfarin. The metabolism of warfarin is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several hydroxylated metabolites. This guide focuses specifically on the biological activities of the (R)- and (S)-6-hydroxywarfarin enantiomers.
Metabolic Pathways of this compound Formation
The formation of this compound is stereoselective, with different CYP isoforms responsible for the hydroxylation of each warfarin enantiomer.
-
(R)-6-Hydroxywarfarin: The (R)-enantiomer of warfarin is primarily metabolized by CYP1A2 and CYP2C19 to form (R)-6-hydroxywarfarin.
-
(S)-6-Hydroxywarfarin: The more potent (S)-enantiomer is predominantly metabolized by CYP2C9 to 7-hydroxywarfarin. However, CYP2C9 can also catalyze the formation of (S)-6-hydroxywarfarin, albeit to a lesser extent.
The metabolic pathways leading to the formation of this compound are depicted in the following diagram.
Biological Activity of this compound Enantiomers
Anticoagulant Activity
The hydroxylated metabolites of warfarin, including the this compound enantiomers, are generally considered to be inactive or to possess significantly reduced anticoagulant activity compared to the parent compounds. This is a critical aspect of warfarin's pharmacology, as the conversion to these metabolites represents a detoxification and elimination pathway. While direct quantitative data on the anticoagulant potency of isolated (R)- and (S)-6-hydroxywarfarin are scarce in the literature, the consensus in the field is that their contribution to the overall anticoagulant effect of warfarin is negligible.
Inhibition of Warfarin Metabolism
While possessing minimal direct anticoagulant activity, some warfarin metabolites can influence the therapeutic effect of the parent drug by inhibiting its metabolism. This is a form of product inhibition. In the case of this compound, it has been shown to be a very weak competitive inhibitor of CYP2C9, the primary enzyme responsible for the clearance of the highly potent (S)-warfarin. The inhibitory constant (Ki) for racemic this compound against CYP2C9 is significantly higher than the Michaelis constant (Km) for S-warfarin metabolism, suggesting that this inhibition is unlikely to be clinically significant under normal therapeutic conditions.
The table below summarizes the available quantitative data on the inhibitory effect of racemic this compound on CYP2C9.
| Compound | Enzyme | Substrate | Inhibition Type | IC50 | Ki | Reference |
| Racemic this compound | Recombinant CYP2C9 | Luciferin H | - | >170 µM | Not Determined | |
| Racemic this compound | Human Liver Microsomes | (S)-Warfarin | Competitive | Not Determined | ~166 µM |
Experimental Protocols for Assessing Anticoagulant Activity
The anticoagulant activity of a compound is typically assessed using in vitro coagulation assays that measure the time it takes for plasma to clot. The two most common assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured.
General Protocol:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Pre-warm the plasma sample and thromboplastin reagent to 37°C.
-
Add a defined volume of thromboplastin reagent to the plasma.
-
Simultaneously start a timer and add a defined volume of calcium chloride.
-
Record the time until a fibrin clot is formed. This can be detected visually or with an automated coagulometer.
-
-
Data Analysis: The clotting time in seconds is recorded. For monitoring warfarin therapy, this is often converted to an International Normalized Ratio (INR).
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a partial thromboplastin (phospholipid) are added to citrated plasma, followed by calcium, and the time to clot formation is measured.
General Protocol:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing an activator and phospholipid) and calcium chloride solution according to the manufacturer's instructions.
-
Assay Procedure:
-
Pre-warm the plasma sample, aPTT reagent, and calcium chloride to 37°C.
-
Add a defined volume of aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Simultaneously start a timer and add a defined volume of calcium chloride.
-
Record the time until a fibrin clot is formed.
-
-
Data Analysis: The clotting time is recorded in seconds.
The following diagram illustrates a generalized workflow for assessing the in vitro anticoagulant activity of a test compound like a this compound enantiomer.
Mechanism of Action: The Role of VKORC1
The primary molecular target of warfarin is VKORC1. Warfarin inhibits this enzyme, leading to a depletion of reduced vitamin K, which is a necessary cofactor for the gamma-carboxylation of glutamate residues in vitamin K-dependent clotting factors (Factors II, VII, IX, and X). This post-translational modification is essential for their biological activity. The lack of direct anticoagulant activity of this compound enantiomers strongly suggests that they do not significantly inhibit VKORC1 at clinically relevant concentrations.
The signaling pathway illustrating warfarin's mechanism of action is provided below.
Conclusion
The (R)- and (S)-enantiomers of this compound are metabolites of the widely used anticoagulant, warfarin. Current scientific evidence indicates that these compounds have negligible direct anticoagulant activity. Their primary relevance in the context of warfarin pharmacology lies in their formation as part of the metabolic clearance of the parent drug and their very weak potential to inhibit the metabolism of (S)-warfarin. For professionals in drug development, the formation of these inactive metabolites is a key feature of warfarin's disposition. Further research into these metabolites would likely focus on their potential role in idiosyncratic drug reactions or as biomarkers of specific CYP enzyme activity, rather than as active anticoagulants.
References
- 1. (R)-Warfarin | C19H16O4 | CID 54684598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Generation of 6-Hydroxywarfarin from Warfarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro generation of 6-hydroxywarfarin, a key metabolite of the widely used anticoagulant, warfarin. This document details the enzymatic pathways involved, presents quantitative kinetic data, and offers comprehensive experimental protocols for its formation and analysis in a laboratory setting. The information herein is intended to support research and development activities in drug metabolism, pharmacokinetics, and drug-drug interaction studies.
Introduction to Warfarin Metabolism and 6-Hydroxylation
Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized through distinct pathways primarily by the cytochrome P450 (CYP) superfamily of enzymes. The hydroxylation of warfarin is a critical step in its detoxification and elimination. This compound is one of the several hydroxylated metabolites formed from both enantiomers.
The clinical efficacy and safety of warfarin are significantly influenced by the rate of its metabolism, which can be affected by genetic polymorphisms in CYP enzymes and co-administered drugs. Therefore, understanding the in vitro generation of its metabolites, such as this compound, is crucial for predicting in vivo pharmacokinetic behavior and potential drug interactions.
Enzymatic Pathways of this compound Formation
The formation of this compound is stereoselective, with different CYP isoforms responsible for the 6-hydroxylation of each warfarin enantiomer.
-
(R)-Warfarin Metabolism: The 6-hydroxylation of (R)-warfarin is primarily catalyzed by CYP1A2 .[1][2] CYP2C19 also contributes to the formation of (R)-6-hydroxywarfarin.[3][4] Studies have shown that CYP1A2 produces (R)-6- and (R)-8-hydroxywarfarin in a 5:1 ratio.[2]
-
(S)-Warfarin Metabolism: The more potent (S)-enantiomer is metabolized to (S)-6-hydroxywarfarin by CYP2C9 . However, this is considered a minor pathway for (S)-warfarin, with the formation of (S)-7-hydroxywarfarin by the same enzyme being the predominant metabolic route. The ratio of S-6- to S-7-hydroxywarfarin formation by CYP2C9 is approximately 1:3.5.
Quantitative Data: Enzyme Kinetics
The efficiency of this compound formation by different CYP isoforms can be described by Michaelis-Menten kinetics. The following tables summarize the available kinetic parameters for the 6-hydroxylation of warfarin enantiomers.
Table 1: Kinetic Parameters for the Formation of (R)-6-Hydroxywarfarin
| Enzyme | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (x 10³) |
| CYP2C19 | 0.019 ± 0.001 | 100 ± 10 | 0.19 |
Data from a study using recombinant CYP2C19.
Table 2: Kinetic Parameters for the Formation of (S)-6-Hydroxywarfarin
| Enzyme | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (x 10³) |
| CYP2C19 | 0.010 ± 0.001 | 140 ± 20 | 0.071 |
Data from a study using recombinant CYP2C19.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro warfarin metabolism studies to generate and quantify this compound.
In Vitro Warfarin Metabolism Assay Using Human Liver Microsomes (HLMs)
This protocol describes a typical incubation procedure for assessing the metabolism of warfarin in a pooled human liver microsomal system.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Warfarin (R/S-warfarin, R-warfarin, or S-warfarin)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution A (e.g., containing NADP+, glucose-6-phosphate, and MgCl₂)
-
NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile or Methanol (for reaction termination)
-
Internal Standard (e.g., naproxen or a structural analog of warfarin)
-
Incubator/Water Bath (37°C)
-
Centrifuge
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (e.g., 0.5 mg/mL final concentration) and warfarin (e.g., 2.6 µM final concentration) in 100 mM potassium phosphate buffer. The final volume should be adjusted to account for the addition of the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system (Solutions A and B) to the pre-incubated mixture. The final concentration of NADPH is typically 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a specified period (e.g., 0, 10, 20, 30, 40, 50, 60, and 70 minutes).
-
Terminate the Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV, HPLC-Fluorescence, or LC-MS/MS.
In Vitro Warfarin Metabolism Assay Using Recombinant CYP Enzymes
This protocol is suitable for determining the specific contribution of individual CYP isoforms to this compound formation.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19) co-expressed with cytochrome P450 reductase
-
Warfarin (enantiomerically pure or racemic)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH
-
Control membranes (without the specific CYP enzyme)
-
Other materials as listed in Protocol 4.1.
Procedure:
-
Prepare the Incubation Mixture: Combine the recombinant CYP enzyme (e.g., 50 nM final concentration), warfarin at various concentrations (e.g., 7.8 to 500 µM for kinetic studies), and potassium phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add NADPH (final concentration of 1 mM) to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate and Process: Follow steps 5-7 from Protocol 4.1 to terminate the reaction, precipitate proteins, and prepare the sample for analysis.
-
Control Experiments: Perform parallel incubations with control membranes to account for any non-enzymatic degradation.
Analytical Methods for this compound Quantification
Accurate quantification of this compound is essential for in vitro metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.
HPLC with Fluorescence Detection
Principle: Warfarin and its hydroxylated metabolites are naturally fluorescent, allowing for sensitive detection.
Example HPLC Conditions:
-
Column: Pentafluorophenyl (PFP) column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 1 mL/min.
-
Detection: Fluorescence detector with excitation at ~300 nm and emission at ~390 nm.
-
Internal Standard: Naproxen is a suitable internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers high sensitivity and selectivity, allowing for the precise quantification of this compound even in complex matrices.
Example LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography using a C18 column.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Signaling Pathway
References
6-Hydroxywarfarin: An In-Depth Technical Guide to its Mechanism of Action as a Vitamin K Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a coumarin derivative, has been a cornerstone of oral anticoagulant therapy for decades. Its therapeutic effect is achieved through the inhibition of the vitamin K cycle, a critical pathway for the activation of several coagulation factors. Warfarin is extensively metabolized in the liver, leading to a variety of hydroxylated derivatives. Among these, 6-hydroxywarfarin is a significant metabolite. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a vitamin K antagonist, with a focus on its interaction with the key enzyme of the vitamin K cycle, Vitamin K Epoxide Reductase (VKOR). This document details the underlying biochemistry, presents comparative quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
The Vitamin K Cycle and Warfarin's Core Mechanism
The anticoagulant effect of warfarin is intricately linked to the vitamin K cycle, a series of enzymatic reactions essential for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X.[1] This cycle facilitates the gamma-carboxylation of glutamate (Glu) residues on these proteins to form gamma-carboxyglutamate (Gla) residues. This modification is crucial for the calcium-dependent binding of these factors to phospholipid membranes, a prerequisite for their activation and participation in the coagulation cascade.
The key enzyme in this cycle is Vitamin K Epoxide Redractase (VKOR), an integral membrane protein located in the endoplasmic reticulum.[2] VKOR catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone, the active form of vitamin K required by gamma-glutamyl carboxylase (GGCX).
Warfarin exerts its anticoagulant effect by competitively inhibiting VKORC1.[2] This inhibition leads to a depletion of vitamin K hydroquinone, thereby limiting the gamma-carboxylation of vitamin K-dependent clotting factors. The resulting under-carboxylated proteins are biologically inactive, leading to a decrease in thrombin generation and a prolongation of clotting time.
Warfarin Metabolism and the Formation of this compound
Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized through different pathways primarily by the cytochrome P450 (CYP) enzyme system in the liver. (S)-warfarin, the more potent enantiomer, is mainly metabolized by CYP2C9 to 7-hydroxywarfarin, while (R)-warfarin is metabolized by CYP1A2 and CYP3A4 to 6-, 8-, and 10-hydroxywarfarin. The formation of this compound is a significant metabolic route for (R)-warfarin.
Mechanism of Action of this compound as a Vitamin K Antagonist
This compound, a major metabolite of (R)-warfarin, has been shown to possess anticoagulant activity by acting as a vitamin K antagonist. Its mechanism of action mirrors that of its parent compound, warfarin, by targeting and inhibiting VKORC1.
Inhibition of Vitamin K Epoxide Reductase (VKORC1)
Studies have demonstrated that this compound directly inhibits VKORC1, the same molecular target as warfarin. The inhibitory potency of this compound has been a subject of investigation, with evidence suggesting that it retains significant activity. A study comparing the inhibitory effects of warfarin and its hydroxylated metabolites on human VKOR (HsVKOR) using a cell-based assay showed that this compound inhibits HsVKOR to a similar level as warfarin. In contrast, 7-hydroxywarfarin, the major metabolite of the more potent (S)-warfarin, exhibits a significant loss of inhibitory efficacy.
The structural basis for this retained activity is thought to be the position of the hydroxyl group. The 6-hydroxyl group of this compound can form a hydrogen bond with the protein backbone of VKORC1, which is a favorable interaction within the binding pocket. This is in contrast to the 7-hydroxyl group of 7-hydroxywarfarin, which is positioned in a more hydrophobic region of the binding pocket, leading to an energetically unfavorable interaction and reduced inhibitory activity.
Quantitative Analysis of VKORC1 Inhibition
The inhibitory potency of this compound against VKORC1 has been quantified and compared to that of warfarin. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Approximate IC50 (nM) | Data Source |
| Warfarin | 10 | Estimated from inhibition curve |
| This compound | 15 | Estimated from inhibition curve |
Note: The IC50 values are estimated from the graphical data presented in the cited literature and should be considered approximate. The study utilized a cell-based assay measuring the carboxylation of a reporter protein.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on VKORC1 involves specialized in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Cell-Based VKORC1 Inhibition Assay (Factor IX Carboxylation Assay)
This assay measures the functional activity of VKORC1 in a cellular context by quantifying the gamma-carboxylation of a co-expressed vitamin K-dependent reporter protein, typically Factor IX (FIX).
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are transiently co-transfected with expression vectors encoding human VKORC1 and human Factor IX using a suitable transfection reagent (e.g., Lipofectamine). A control transfection with an empty vector is also performed.
b. Inhibition Assay:
-
24 hours post-transfection, the medium is replaced with fresh serum-free medium containing a range of concentrations of the test compound (e.g., this compound or warfarin) and a fixed concentration of vitamin K1 (e.g., 1 µM).
-
The cells are incubated for an additional 48 hours to allow for the expression and secretion of Factor IX.
c. Quantification of Carboxylated Factor IX:
-
The cell culture supernatant is collected, and the concentration of carboxylated Factor IX is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
The ELISA is performed using a capture antibody specific for carboxylated Factor IX and a detection antibody that recognizes total Factor IX.
-
The amount of carboxylated Factor IX is quantified by measuring the absorbance at a specific wavelength and comparing it to a standard curve generated with purified carboxylated Factor IX.
d. Data Analysis:
-
The percentage of VKORC1 inhibition is calculated for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Microsomal VKORC1 Activity Assay
This assay directly measures the enzymatic activity of VKORC1 in isolated liver microsomes, which are rich in this enzyme.
a. Preparation of Liver Microsomes:
-
Liver tissue (e.g., from human donors or animal models) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum.
-
The microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.
b. VKORC1 Activity Assay:
-
The reaction mixture contains liver microsomes, a reducing agent (e.g., dithiothreitol - DTT), and a buffer solution.
-
The reaction is initiated by the addition of the substrate, vitamin K1 2,3-epoxide.
-
The reaction is incubated at 37°C for a specific time period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a quenching solution (e.g., a mixture of isopropanol and hexane).
c. Quantification of Vitamin K1:
-
The product of the reaction, vitamin K1 quinone, is extracted from the reaction mixture using an organic solvent (e.g., hexane).
-
The extracted vitamin K1 is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
d. Inhibition Assay and Data Analysis:
-
To determine the inhibitory activity of this compound, the compound is pre-incubated with the microsomes before the addition of the substrate.
-
The assay is performed with a range of inhibitor concentrations.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the cell-based assay.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are essential for a clear understanding of the mechanism of action of this compound.
Caption: The Vitamin K Cycle and the inhibitory action of warfarin and this compound on VKORC1.
Caption: Metabolic pathway of warfarin leading to the formation of this compound.
Caption: Experimental workflow for determining the inhibitory activity of this compound on VKORC1.
Conclusion
This compound, a primary metabolite of (R)-warfarin, is an active vitamin K antagonist that exerts its anticoagulant effect through the inhibition of Vitamin K Epoxide Reductase (VKORC1). Quantitative data suggests that its inhibitory potency is comparable to that of warfarin, a finding supported by structural modeling of its interaction with the enzyme's binding site. The methodologies outlined in this guide provide a framework for the continued investigation of the pharmacological properties of warfarin metabolites and the development of novel anticoagulants targeting the vitamin K cycle. A thorough understanding of the mechanism of action of metabolites such as this compound is crucial for optimizing anticoagulant therapy and for the design of safer and more effective drugs.
References
A Technical Guide to the Physical and Chemical Properties of Crystalline 6-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of crystalline 6-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Chemical Identity and Structure
IUPAC Name: 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one[1]
Synonyms: 6-Hydroxy Warfarin, (R)-6-Hydroxy Warfarin, (S)-6-Hydroxy Warfarin[1]
Molecular Formula: C₁₉H₁₆O₅[1]
Molecular Weight: 324.3 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physical Properties
Crystalline this compound presents as a solid, white substance.[2] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 119-120 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| XLogP3 | 2.3 |
Chemical Properties
The chemical properties of this compound are crucial for understanding its behavior in biological systems and analytical procedures.
| Property | Value | Source |
| pKa | Predicted: 4.50 ± 1.00 (for R-warfarin) | |
| Polar Surface Area | 87.74 Ų |
Note: The provided pKa value is a prediction for the related compound R-warfarin and should be considered as an estimate for this compound pending experimental determination.
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
| Technique | Key Features | Source |
| ¹H NMR | Spectra available on SpectraBase. | |
| Mass Spectrometry (MS) | GC-MS and LC-MS data available. Precursor m/z [M+H]⁺: 325.1071. |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of this compound.
Synthesis of Warfarin (Precursor)
The synthesis of warfarin, the precursor to this compound, is typically achieved through a Michael addition of 4-hydroxycoumarin with benzalacetone.
Caption: Synthesis of Warfarin.
Protocol:
-
A mixture of 4-hydroxycoumarin (1 mmol) and benzalacetone (1 mmol) is prepared.
-
The mixture is subjected to reaction conditions, which can include the use of a catalyst such as an imidazolium-based ionic liquid (e.g., [bmim]Br) at room temperature for 5 hours.
-
Following the reaction, water is added, and the product is extracted with ethyl acetate.
-
The organic phase is dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield warfarin.
Crystallization of this compound
A general procedure for the crystallization of organic compounds from a single solvent can be adapted for this compound.
Caption: General Crystallization Workflow.
Protocol:
-
Solvent Selection: Identify a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., methanol, ethanol).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR spectra are critical for structural elucidation.
Sample Preparation:
-
Dissolve a small amount of the crystalline this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
Instrumental Parameters (General):
-
Spectrometer: 400 MHz or higher field strength.
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
FTIR spectroscopy provides information about the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the crystalline this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Analysis:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis spectroscopy is useful for quantitative analysis and pKa determination.
Protocol for Quantitative Analysis:
-
Prepare a stock solution of crystalline this compound of a known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions by diluting the stock solution.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Metabolic Pathway: Warfarin to this compound
The metabolic conversion of warfarin to this compound is primarily mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic Conversion of Warfarin.
R-warfarin is primarily metabolized by CYP1A2 to form 6- and 8-hydroxywarfarin. Both R- and S-warfarin can be metabolized by CYP2C19 to produce 6-, 7-, and 8-hydroxywarfarin.
References
A Technical Guide to Commercial 6-Hydroxywarfarin Standards for Researchers
For researchers, scientists, and drug development professionals, the availability and quality of analytical standards are paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and application of 6-hydroxywarfarin standards, a key metabolite of the widely used anticoagulant, warfarin.
Commercial Availability of this compound Standards
This compound is a primary metabolite of warfarin, formed through the oxidative metabolism of the parent drug. Its quantification is crucial in pharmacokinetic and drug metabolism studies. Several reputable chemical suppliers offer this compound as a reference standard, typically as a racemic mixture or as individual enantiomers. The following tables summarize the available quantitative data for these standards.
| Supplier | Product Name | CAS Number | Purity | Format | Available Unit Sizes |
| Cayman Chemical | 6-hydroxy Warfarin | 17834-02-5 | ≥98%[1] | Solid[1] | 1 mg, 5 mg, 10 mg |
| LGC Standards (TRC) | 6-Hydroxy Warfarin | 17834-02-5 | >95% (HPLC) | Neat | 1 mg, 5 mg, 10 mg[2] |
| Simson Pharma Limited | 6-Hydroxy Warfarin | 17834-02-5 | High Quality (CoA provided) | Custom Synthesis | Inquire |
| Santa Cruz Biotechnology | (S)-6-Hydroxy warfarin | 63740-80-7 | - | Solid | 1 mg, 5 mg |
| Cayman Chemical | (R)-6-hydroxy Warfarin | 63740-75-0 | - | Solid | 1 mg, 5 mg |
| LGC Standards (TRC) | (S)-6-Hydroxy Warfarin | 63740-80-7 | - | Neat | 1 mg, 5 mg, 10 mg, 25 mg[3] |
| LGC Standards (TRC) | (R)-6-Hydroxy Warfarin | 63740-75-0 | - | Neat | 1 mg, 5 mg, 10 mg, 25 mg |
Note: Purity and availability are subject to change. It is recommended to consult the supplier's website or Certificate of Analysis (CoA) for the most up-to-date information. "Inquire" indicates that the supplier should be contacted directly for details on availability and unit sizes.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₆O₅ |
| Molecular Weight | 324.33 g/mol [4] |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage Temperature | -20°C |
Experimental Protocols
The following are detailed methodologies for the analysis of warfarin and its metabolites, including this compound, using commercially available standards. These protocols are based on published research and serve as a guide for laboratory implementation.
HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and Metabolites in Human Plasma
This method is adapted from a study by Herman et al. (2014) and is suitable for pharmacokinetic studies.
a. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of R-warfarin, S-warfarin, S-7-hydroxywarfarin, (9R;10S)-10-hydroxywarfarin, and this compound (if quantifying) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions to create working standards for the calibration curve and quality control (QC) samples.
-
Plasma Sample Extraction:
-
To 50 µL of human plasma, add an internal standard (e.g., warfarin-d5).
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
b. Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water (pH 4.0, adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Initial: 10% B for 0.2 min.
-
Linear ramp to 40% B over 5 min.
-
Hold at 40% B for 1 min.
-
Re-equilibrate at 10% B for 2 min.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Warfarin: m/z 307 > 250
-
This compound: m/z 323 > 279
-
7-Hydroxywarfarin: m/z 323 > 279
-
10-Hydroxywarfarin: m/z 323 > 177
-
-
Instrument Parameters: Capillary voltage: 0.50 kV; Desolvation temperature: 500°C; Desolvation gas flow: 1000 L/h.
In Vitro Warfarin Metabolism Assay using Human Liver Microsomes
This protocol is based on a study by Al-Saeed et al. (2024) to evaluate the formation of warfarin metabolites.
a. Reagents and Solutions:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
S-warfarin or R-warfarin (substrate)
-
This compound standard (for metabolite identification)
-
Acetonitrile (for quenching the reaction)
b. Incubation Procedure:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), phosphate buffer, and the warfarin enantiomer substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to identify and quantify the formation of this compound and other metabolites.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the metabolic pathway of warfarin and a typical experimental workflow for its analysis.
Figure 1: Metabolic pathway of R- and S-warfarin to their hydroxylated metabolites.
Figure 2: General experimental workflow for using a this compound standard.
References
Methodological & Application
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 6-Hydroxywarfarin in Human Plasma
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology involved in the bioanalysis of warfarin and its metabolites.
Abstract
Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic window, necessitating careful monitoring.[1] Its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of several hydroxylated metabolites, including 6-hydroxywarfarin.[2] The quantification of these metabolites is crucial for pharmacokinetic studies and for phenotyping CYP enzyme activity.[1] This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and has been validated to demonstrate high accuracy, precision, and recovery.
Principle of the Method
This method involves the extraction of this compound and an internal standard (IS), such as warfarin-d5, from a plasma matrix. The most common extraction technique is protein precipitation using an organic solvent like acetonitrile, which efficiently removes plasma proteins.[1] An alternative method is liquid-liquid extraction. Following extraction, the supernatant is analyzed by reverse-phase HPLC, which separates the analyte from other endogenous components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity for quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Warfarin-d5 (Internal Standard)
-
Blank human plasma (K2EDTA anticoagulant)
-
Acetonitrile (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and warfarin-d5 (IS) in methanol.
-
Working Standard Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions in a methanol-water (1:1, v/v) mixture.
-
Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma. A typical calibration range for hydroxylated warfarin metabolites is 1.00–800 ng/mL.
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to the plasma sample.
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., methanol-water 1:1, v/v).
-
Vortex for 1 minute, then inject an aliquot (e.g., 2-10 µL) into the HPLC-MS/MS system.
Workflow for this compound Quantification
Caption: Experimental workflow for plasma sample preparation and analysis.
HPLC-MS/MS Parameters
The following table summarizes the typical instrument conditions for the analysis.
| Parameter | Recommended Conditions |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate, pH 4.6 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 - 0.8 mL/min |
| Gradient | Optimized to separate this compound from isomers and endogenous interferences. A typical gradient runs from 30% to 95% Mobile Phase B over several minutes. |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | This compound: m/z 323.1 → 177.0Warfarin (Parent): m/z 307.1 → 161.0Warfarin-d5 (IS): m/z 312.2 → 255.1 |
| Key MS Parameters | Desolvation Temperature: 500°CDesolvation Gas Flow: 1000 L/hCapillary Voltage: 0.5 - 3.5 kV |
Method Performance and Validation
The method should be validated according to regulatory guidelines. Key performance characteristics from published methods are summarized below.
| Validation Parameter | Typical Result |
| Linearity | Linear over the concentration range of 1.00 to 800 ng/mL, with a correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL for hydroxywarfarin metabolites. Some methods report LLOQs as low as 0.1 nM (~0.04 ng/mL). |
| Intra-day Precision (CV%) | ≤ 6.0% |
| Inter-day Precision (CV%) | ≤ 4.9% |
| Intra-day Accuracy (% Bias) | Within 87.0% to 100.5% of nominal values. |
| Inter-day Accuracy (% Bias) | Within 92.3% to 99.5% of nominal values. |
| Recovery | 82.9% – 96.9% using protein precipitation. |
| Matrix Effect | Negligible matrix effects observed with the protein precipitation method. |
Example Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x²) linear regression is typically used for analysis.
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1.0 | 1,550 | 150,000 | 0.010 |
| 5.0 | 7,800 | 152,000 | 0.051 |
| 25 | 40,100 | 151,500 | 0.265 |
| 100 | 158,000 | 149,000 | 1.060 |
| 400 | 650,000 | 150,500 | 4.319 |
| 800 | 1,290,000 | 149,800 | 8.611 |
Note: Data presented are for illustrative purposes only.
References
Application Note and Protocol: Solid-Phase Extraction of 6-Hydroxywarfarin from Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction and preconcentration of 6-Hydroxywarfarin, a primary metabolite of Warfarin, from human urine samples using solid-phase extraction (SPE). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. This protocol is designed for researchers, scientists, and drug development professionals, offering a straightforward and reproducible workflow. The subsequent analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations and metabolic profile. The major metabolic pathway for Warfarin involves hydroxylation, leading to the formation of several metabolites, including this compound.[1][2] The quantification of these metabolites in urine is essential for understanding the drug's metabolism, excretion, and potential drug-drug interactions.[1]
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher recovery, reduced solvent consumption, and the potential for automation.[3][4] This protocol details a robust SPE method for the isolation of this compound from the complex matrix of human urine, ensuring cleaner extracts and improved analytical sensitivity. The protocol is based on reversed-phase SPE using C18 cartridges, which effectively retains the moderately nonpolar this compound from the aqueous urine matrix.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Flurbiprofen or other suitable compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
Deionized water
-
pH 3.0 Phosphate buffer (100 mM)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Sample Pre-treatment
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Transfer 1.0 mL of the urine sample to a clean centrifuge tube.
-
Spike the sample with an appropriate concentration of the internal standard.
-
Acidify the urine sample to a pH of approximately 3.0 by adding 6 mL of pH 3.0 100 mM phosphate buffer or by dropwise addition of formic acid. This step is crucial to neutralize the charge on this compound, thereby enhancing its retention on the reversed-phase sorbent.
-
Vortex the mixture for 15 seconds.
-
Sonicate for 20 minutes.
-
Centrifuge the sample at approximately 3000 rpm for 20 minutes to pellet any particulate matter. The resulting supernatant will be loaded onto the SPE cartridge.
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Follow with 3 mL of deionized water.
-
Finally, equilibrate the cartridge with 3 mL of pH 3.0 phosphate buffer. Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Follow with a wash of 3 mL of a 5% methanol in water solution to remove less retained impurities.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound and internal standard from the cartridge using 2 mL of methanol.
-
Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the HPLC or LC-MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes typical performance data for the analysis of Warfarin and its metabolites using SPE followed by a chromatographic method. Note that specific values for this compound may vary depending on the exact analytical instrumentation and conditions used.
| Parameter | Value | Reference |
| Recovery | ||
| Warfarin and metabolites in urine | 74% (± 13.2%) | |
| Warfarin in urine | >95% | |
| Limit of Detection (LOD) | ||
| Warfarin and metabolites | ≤ 2.5 nM | |
| Warfarin in urine | 0.0035-0.0050 µg/mL | |
| Limit of Quantification (LOQ) | ||
| Warfarin metabolites | ≤ 25 nM | |
| Linearity Range | ||
| Warfarin in urine | 0.0115-10.0000 µg/mL |
Visualization of the Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound from urine.
References
- 1. Warfarin metabolism in man: identification of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of 6-Hydroxywarfarin Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chiral separation of 6-hydroxywarfarin enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated analytical methods, offering robust and reproducible results for research, clinical, and pharmaceutical development applications.
Introduction
Warfarin, a widely prescribed oral anticoagulant, is a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacokinetic and pharmacodynamic properties, with the S-enantiomer being significantly more potent. Metabolism of warfarin in the liver is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites, including this compound. Like its parent compound, this compound exists as a pair of enantiomers. The stereospecific analysis of these metabolites is crucial for understanding the metabolic pathways of warfarin, assessing drug-drug interactions, and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation and quantification of this compound.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and individual quantification. The choice of the CSP and the mobile phase composition are critical factors in achieving successful chiral resolution. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of warfarin and its metabolites.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the chiral separation of this compound enantiomers.
Method 1: Reversed-Phase HPLC with a Macrocyclic Glycopeptide CSP
This method is adapted from a validated HPLC-MS/MS assay for the simultaneous quantification of warfarin enantiomers and its major hydroxylated metabolites.[1]
Instrumentation and Materials:
-
HPLC System: A system equipped with a binary pump, autosampler, and a column oven.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) for detection is ideal for selectivity and sensitivity. A UV detector can also be used.
-
Chiral Column: Astec® CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).[1]
-
In-line Filter: ACQUITY column in-line filter (0.2 µm).[1]
-
Reagents:
-
Ammonium acetate (HPLC grade)
-
Acetic acid (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
-
Sample Preparation: Protein precipitation is a common method for plasma samples.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 5 mM ammonium acetate in water, pH 4.0 (adjusted with acetic acid)[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B for 0.2 min, increase linearly to 40% B over 5 min, hold at 40% B for 1 min, then re-equilibrate at 10% B for 2 min. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50°C |
| Autosampler Temperature | 6°C |
| Injection Volume | 10 µL |
| Detection | MS/MS (MRM transition for hydroxywarfarin metabolites: m/z 323.1→177.0) or UV at 283 nm. |
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., warfarin-d5).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v) before injection into the HPLC system.
Method 2: Normal Phase and Polar Organic Modes with Polysaccharide-based CSPs
This approach utilizes polysaccharide-based chiral stationary phases, which have demonstrated successful separation of warfarin enantiomers and can be applied to its hydroxylated metabolites.
Instrumentation and Materials:
-
HPLC System: As described in Method 1. A UV detector is commonly used.
-
Chiral Columns:
-
Chiralpak® IA (amylose-based) (250 × 4.6 mm, 5 μm)
-
Chiralpak® AS-3R (amylose-based) (150 × 4.6 mm, 3.0 μm)
-
Chiralcel® OD-RH (cellulose-based) (150 × 4.6 mm, 5 μm)
-
-
Reagents:
-
Ethanol (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Chromatographic Conditions (Examples):
| CSP | Mobile Phase | Flow Rate | Detection |
| Chiralpak AS-3R | Ethanol–hexane (40:60, v/v) | 1.5 mL/min | UV at 283 nm |
| Chiralpak AS-3R | Ethanol–water (80:20, v/v) | 1.5 mL/min | UV at 283 nm |
| Chiralpak IA | Acetonitrile (100%) | 1.5 mL/min | UV at 283 nm |
| Chiralcel OD-RH | Isopropyl alcohol–methanol mixtures | 1.5 mL/min | UV at 283 nm |
Data Presentation
The following table summarizes the chromatographic parameters for the separation of warfarin enantiomers on different chiral stationary phases, which provides a strong basis for the separation of this compound enantiomers. Note that while specific data for this compound enantiomers is limited in the provided search results, the separation of S-6- and S-7-OH-warfarin has been noted to be challenging and dependent on the specific batch of the chiral column.
Table 1: Chromatographic Data for Warfarin Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AS-3R | Ethanol–hexane (40:60) | 2.60 | 3.63 | 0.54 | 1.01 |
| Chiralpak AS-3R | Ethanol–water (80:20) | 1.17 | 2.18 | 2.23 | 1.59 |
| Chiralpak IA | Acetonitrile | 2.47 | 3.86 | 2.50 | 1.47 |
| Chiralcel OD-RH | Data for specific mobile phases provided in ranges | 11.39 - 12.86 | 13.39 - 20.34 | 1.33 - 2.74 | 1.05 - 3.90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers from a plasma sample.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Factors Affecting Chiral Separation
The success of the chiral separation is dependent on several key factors. The logical relationship between these factors is depicted below.
Caption: Key Factors Influencing Chiral HPLC Separation.
Conclusion
The chiral separation of this compound enantiomers is a critical analytical procedure in the study of warfarin metabolism and its clinical implications. The methods described, utilizing both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases, provide robust and reliable approaches for achieving this separation. Successful implementation of these protocols will enable researchers and drug development professionals to accurately quantify the enantiomers of this compound, leading to a better understanding of the stereoselective aspects of warfarin's pharmacology.
References
Application Notes and Protocols for the Production of 6-Hydroxywarfarin Using Recombinant Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the production of 6-hydroxywarfarin, a primary metabolite of warfarin, utilizing recombinant human cytochrome P450 (CYP) enzymes. The protocols detailed below are intended for researchers in drug metabolism, toxicology, and pharmacology who require a reliable source of this metabolite for analytical standards, pharmacological testing, or further metabolic studies.
Introduction
Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The resulting hydroxylated metabolites, such as this compound, are crucial for understanding the drug's pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. Chemical synthesis of these metabolites can be challenging; therefore, enzymatic synthesis using recombinant human CYP enzymes offers a highly specific and efficient alternative.
This document outlines the enzymatic synthesis of this compound from its parent compound, warfarin, using recombinant human CYP2C9 and CYP1A2. S-warfarin, the more potent enantiomer, is primarily metabolized by CYP2C9 to produce S-6-hydroxywarfarin.[1] R-warfarin is metabolized by several CYPs, with CYP1A2 being a key enzyme in the formation of R-6-hydroxywarfarin.[2]
Data Presentation
Table 1: Key Recombinant Enzymes in this compound Production
| Enzyme | Substrate (Enantiomer) | Major Product(s) | Expression System | Reference |
| Human CYP2C9 | S-Warfarin | S-6-Hydroxywarfarin, S-7-Hydroxywarfarin | E. coli, Insect cells | [1][3] |
| Human CYP1A2 | R-Warfarin | R-6-Hydroxywarfarin, R-8-Hydroxywarfarin | E. coli | [2] |
| Human CYP2C19 | R-Warfarin, S-Warfarin | R/S-6-Hydroxywarfarin, R/S-7-Hydroxywarfarin, R/S-8-Hydroxywarfarin | E. coli | |
| Human NADPH-Cytochrome P450 Reductase (CPR) | - | Electron donor for CYPs | E. coli |
Table 2: Kinetic Parameters for Warfarin Hydroxylation by Recombinant CYPs
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/nmol P450) | Reference |
| Recombinant Human CYP2C9 | S-Warfarin | S-6-Hydroxywarfarin | 3.3 | 46 | |
| Recombinant Human CYP2C9 | S-Warfarin | S-7-Hydroxywarfarin | 2.3 | 68 | |
| Recombinant Human CYP2C19 | S-Warfarin | S-6-Hydroxywarfarin | - | - | |
| Recombinant Human CYP2C19 | R-Warfarin | R-6-Hydroxywarfarin | - | - |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human CYP2C9, CYP1A2, and CPR in E. coli
This protocol is adapted from methods described for the expression of human P450s in E. coli.
1. Expression Vector and Host Strain:
-
Vector: pCWori+ vector containing the cDNA for human CYP2C9 or CYP1A2, often with N-terminal modifications to enhance expression.
-
Host Strain: E. coli DH5α or other suitable expression strains.
2. Culture and Induction:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth (TB) with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Simultaneously, supplement the culture with δ-aminolevulinic acid (δ-ALA), a heme precursor, to a final concentration of 0.5 mM to facilitate proper folding and incorporation of the heme group.
-
Reduce the temperature to 30°C and continue to grow for 48-72 hours.
3. Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, 500 mM sucrose, 0.5 mM EDTA) containing protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes containing the recombinant enzyme.
-
Resuspend the membrane pellet in a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, 20% glycerol) and store at -80°C.
4. Purification (Optional, for higher purity):
-
For enzymes with an affinity tag (e.g., His-tag), purification can be performed using immobilized metal affinity chromatography (IMAC).
Protocol 2: Preparative-Scale Enzymatic Synthesis of this compound
This protocol is designed for the milligram-scale synthesis of this compound.
1. Reaction Components:
-
Recombinant human CYP2C9 or CYP1A2 (membrane preparation or purified enzyme)
-
Recombinant human CPR (at a molar ratio of approximately 1:2 to 1:5 CYP:CPR)
-
Warfarin (S- or R-enantiomer depending on the target metabolite)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.4.
2. Reaction Setup (Example for a 100 mL reaction volume):
-
In a suitable reaction vessel, combine the following:
-
50 mM Potassium Phosphate Buffer, pH 7.4
-
Recombinant CYP enzyme (e.g., 50-100 nM final concentration)
-
Recombinant CPR (e.g., 100-500 nM final concentration)
-
Warfarin substrate (e.g., 100 µM final concentration, added from a stock solution in a suitable solvent like methanol, ensuring the final solvent concentration is low, e.g., <1%).
-
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate the reaction at 37°C with continuous gentle agitation for several hours (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing by HPLC.
Protocol 3: Purification of this compound from the Reaction Mixture
1. Reaction Quenching and Extraction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the proteins.
-
Collect the supernatant containing the this compound.
2. Chromatographic Purification:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).
-
Example Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more hydrophobic compounds.
-
Detection: UV detection at an appropriate wavelength (e.g., 310 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry (MS).
-
Mandatory Visualizations
Caption: Warfarin metabolic pathway to hydroxywarfarins.
References
- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioreactor systems in drug metabolism: synthesis of cytochrome P450-generated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study 6-Hydroxywarfarin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxywarfarin is a primary metabolite of the widely prescribed anticoagulant, warfarin. The metabolism of warfarin, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of several hydroxylated metabolites, including this compound. While the pharmacological activity of warfarin is well-characterized, the potential cytotoxic effects of its metabolites are less understood. Assessing the cytotoxicity of this compound is crucial for a comprehensive understanding of warfarin's safety profile and for the development of safer anticoagulant therapies.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound. The described assays will enable researchers to assess various aspects of cellular health, including cell viability, membrane integrity, and apoptosis.
Key Concepts in this compound Cytotoxicity
The cytotoxic effects of a compound can manifest through various mechanisms, including:
-
Disruption of Cell Membrane Integrity: Leading to the leakage of intracellular components.
-
Inhibition of Metabolic Activity: Affecting cellular energy production and viability.
-
Induction of Apoptosis: Programmed cell death characterized by a series of biochemical events.
The following protocols are designed to investigate these key aspects of this compound's potential cytotoxicity.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Assessment by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (e.g., Doxorubicin) |
Table 2: Cell Membrane Integrity Assessment by LDH Assay
| Concentration of this compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Assessment by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
Cell Culture
For these assays, a relevant cell line should be chosen, preferably of hepatic origin, such as HepG2 or primary hepatocytes, as the liver is the primary site of warfarin metabolism. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
LDH Cytotoxicity Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit to untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)) x 100
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6- or 12-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6- or 12-well plates and treat with various concentrations of this compound for the desired time. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualization of Potential Signaling Pathways and Workflows
Based on the known mechanisms of warfarin, the following signaling pathways are hypothesized to be potentially involved in this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Challenges of 6-Hydroxywarfarin in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of 6-Hydroxywarfarin in biological samples. Adherence to these guidelines will help ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in biological samples a concern?
A1: this compound is a metabolite of the anticoagulant drug warfarin, formed through oxidation by cytochrome P450 enzymes in the liver.[1][2] As a phenolic compound, this compound is susceptible to degradation, which can compromise the accuracy of its quantification in pharmacokinetic and metabolic studies.
Q2: What are the primary factors that can lead to the degradation of this compound in biological samples?
A2: The stability of this compound can be influenced by several factors, including:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by enzymes or exposure to air and light.
-
pH: The pH of the sample matrix can affect the ionization state and stability of the phenolic group.
-
Temperature: Elevated temperatures can accelerate the rate of chemical and enzymatic degradation.
-
Enzymatic Activity: Residual enzymatic activity in plasma or other biological matrices can continue to metabolize the analyte ex vivo.
-
Light Exposure: Photodegradation can occur, particularly with prolonged exposure to UV or ambient light.
Q3: How can I prevent the degradation of this compound during sample collection and handling?
A3: To minimize degradation, it is crucial to implement the following best practices:
-
Use appropriate collection tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples as quickly as possible to separate plasma or serum.
-
Keep samples on ice or at refrigerated temperatures (2-8°C) during processing.
-
Minimize the exposure of samples to light by using amber tubes or wrapping tubes in foil.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: For long-term stability, samples should be stored at ultra-low temperatures, typically -70°C or lower. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. It is critical to avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Are there any chemical stabilizers that can be added to samples to protect this compound?
A5: Yes, the addition of antioxidants is a common strategy to prevent the oxidative degradation of phenolic compounds. Ascorbic acid (vitamin C) or sodium metabisulfite can be added to the biological matrix. For example, a 5% solution of ascorbic acid can be added to plasma in a 1:5 ratio (antioxidant solution to plasma, v/v) to prevent the oxidation of phenolic analytes.[3]
Troubleshooting Guides
Problem 1: Consistently low or variable concentrations of this compound in stored samples.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | 1. Review your sample handling protocol. Ensure that samples are processed promptly and kept at low temperatures. 2. Add an antioxidant such as ascorbic acid or sodium metabisulfite to your collection tubes or to the plasma immediately after separation. 3. Protect samples from light at all stages of handling and storage. |
| Improper Storage Temperature | 1. Verify the temperature of your storage freezers. For long-term storage, -70°C or colder is recommended. 2. Avoid storing samples in the door of the freezer where temperatures can fluctuate. 3. Minimize the time samples are at room temperature during retrieval. |
| Repeated Freeze-Thaw Cycles | 1. Aliquot samples into smaller volumes before freezing to avoid the need to thaw the entire sample for each analysis. 2. Keep a detailed log of freeze-thaw cycles for each aliquot. Bioanalytical method validation guidelines recommend a minimum of three freeze-thaw cycles be studied for stability.[4] |
Problem 2: Inconsistent results between freshly analyzed samples and those analyzed after a period of storage.
| Possible Cause | Troubleshooting Step |
| Bench-Top Instability | 1. Perform a bench-top stability study by leaving aliquots of a quality control (QC) sample at room temperature for varying durations before analysis. This will help determine the maximum time the analyte is stable under your laboratory conditions. 2. If instability is observed, process samples on ice and minimize the time they are left on the bench. |
| Long-Term Storage Instability | 1. Conduct a long-term stability study by analyzing QC samples stored at the intended temperature for extended periods (e.g., 1, 3, 6 months). 2. If degradation is observed, consider a lower storage temperature or the addition of a stabilizer. |
Data Presentation
Table 1: Summary of Stability of Warfarin and its Metabolites from Bioanalytical Method Validation Studies
| Stability Test | Condition | Finding | Reference |
| Freeze-Thaw Stability | Three cycles from -70°C to room temperature | Warfarin and its hydroxylated metabolites are generally reported as stable. | [4] |
| Short-Term (Bench-Top) Stability | Room temperature for up to 8 hours | Warfarin and its hydroxylated metabolites are generally reported as stable in rat plasma. | |
| Long-Term Stability | -70°C for up to 1 month | Warfarin and its hydroxylated metabolites are generally reported as stable in rat plasma. |
Note: The stability of this compound is often assessed as part of a larger panel of warfarin metabolites. The general consensus from validation studies is that when handled and stored properly, these metabolites are stable. However, specific quantitative data on the degradation kinetics of this compound is limited in the public domain, necessitating a cautious approach that includes the use of stabilizers for phenolic compounds.
Experimental Protocols
Protocol for the Stabilization of this compound in Human Plasma
This protocol is adapted from best practices for the stabilization of phenolic compounds in biological matrices.
Materials:
-
Blood collection tubes with K2EDTA as anticoagulant.
-
Ascorbic acid solution (5% w/v in deionized water), freshly prepared.
-
Centrifuge capable of refrigeration.
-
Polypropylene storage tubes (amber or wrapped in foil).
-
Ice bath.
Procedure:
-
Blood Collection: Collect whole blood in K2EDTA tubes.
-
Initial Cooling: Immediately place the blood collection tubes in an ice bath.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C.
-
Stabilizer Addition: Transfer the plasma to a pre-chilled polypropylene tube. For every 1 mL of plasma, add 200 µL of the 5% ascorbic acid solution.
-
Mixing: Gently vortex the tube for 5 seconds to ensure thorough mixing.
-
Aliquoting and Storage: Aliquot the stabilized plasma into amber polypropylene tubes. Immediately freeze the samples and store them at -70°C or below until analysis.
Visualizations
Caption: A simplified diagram illustrating the potential oxidative degradation of this compound and the protective role of antioxidants.
Caption: A workflow diagram outlining the key steps to ensure the stability of this compound in plasma samples.
References
- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin [frontiersin.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Hydroxywarfarin Extraction from Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 6-hydroxywarfarin from liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from liver microsomes?
A1: The three primary methods for extracting this compound from liver microsomal incubations are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the analytical technique used for detection (e.g., LC-MS/MS).
Q2: How do I choose the right extraction method for my experiment?
A2:
-
Protein Precipitation (PPT) is a rapid and simple method suitable for high-throughput screening. However, it may result in a less clean extract, potentially leading to matrix effects in sensitive LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. It requires optimization of solvent choice and pH.
-
Solid-Phase Extraction (SPE) provides the cleanest samples by utilizing a sorbent to selectively retain and elute the analyte. It is a more complex and time-consuming method but can significantly reduce matrix effects.
Q3: What is the importance of pH during the extraction of this compound?
A3: Adjusting the pH is crucial, particularly for LLE. This compound is a weakly acidic compound. To maximize its extraction into an organic solvent, the pH of the aqueous microsomal sample should be adjusted to be at least two pH units below its pKa, ensuring it is in its neutral, more hydrophobic form. While the exact pKa of this compound is not readily cited, a pH of ≤ 2 is generally recommended to suppress ionization.[1]
Q4: Can I use the same extraction protocol for different types of liver microsomes (e.g., human, rat)?
A4: While the general principles of extraction remain the same, the composition of the microsomal matrix can differ between species. This may influence the efficiency of the extraction and the extent of matrix effects. It is always recommended to validate the extraction method for each species of liver microsome being used.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the precipitating solvent (e.g., ice-cold methanol or acetonitrile) is added in a sufficient ratio to the sample (typically at least 3:1 v/v).- Vortex the sample vigorously after adding the solvent.- Ensure the centrifugation step is performed at a sufficient speed and duration to pellet all precipitated proteins. |
| Suboptimal pH for LLE | - Verify the pH of the microsomal sample after acidification using a calibrated pH meter.- Experiment with a range of acidic pH values (e.g., 1, 2, 3) to find the optimal pH for this compound extraction. |
| Inappropriate LLE Solvent | - Select a water-immiscible organic solvent that has a good affinity for this compound. Ethyl acetate and methyl tert-butyl ether are commonly used.- Perform a small-scale solvent scouting experiment to determine the best solvent for your specific conditions. |
| Inefficient SPE Elution | - Ensure the SPE cartridge has been properly conditioned and equilibrated before loading the sample.- The elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger solvent or a mixture of solvents.- The volume of the elution solvent may be insufficient. Try increasing the elution volume or performing a second elution. |
| Analyte Degradation | - this compound may be sensitive to extreme pH or temperature. Perform extraction steps on ice and minimize the time the sample is exposed to harsh conditions.- Warfarin and its metabolites can be susceptible to photolytic degradation, so it's advisable to protect samples from light. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure all samples are treated identically throughout the extraction process.- Use calibrated pipettes and vortex all samples for the same duration. |
| Matrix Effects in LC-MS/MS Analysis | - Matrix effects, such as ion suppression or enhancement, can lead to high variability.[2] These are caused by co-eluting endogenous components from the microsomal matrix.[2]- To mitigate matrix effects, consider using a more rigorous cleanup method like SPE.- Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
| Emulsion Formation during LLE | - Vigorous shaking during LLE can lead to the formation of an emulsion, making phase separation difficult and inconsistent.- Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.- Centrifugation can help to break up emulsions. |
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Warfarin and Related Compounds
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Warfarin | Human Plasma | 91.0 | [3] |
| Solid-Phase Extraction (SPE) | Acenocoumarol | Human Urine | >85.5 | [4] |
| Protein Precipitation | Fexofenadine | Human Serum | >90 |
Note: Direct comparative recovery data for this compound from liver microsomes using these three methods is limited in the available literature. The data presented is for the parent compound or structurally related compounds in different biological matrices and should be used as a general guide. Method validation and optimization for your specific application are crucial.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a method used for the extraction of S-warfarin metabolites from human liver microsomes.
-
Reaction Quenching: At the desired time point, stop the microsomal incubation reaction by adding 100 µL of the incubation mixture to a microcentrifuge tube containing 200 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Acidification: To 100 µL of the microsomal incubation sample, add 10 µL of 1 M HCl to adjust the pH to approximately 2.
-
Solvent Addition: Add 500 µL of ethyl acetate to the acidified sample in a suitable tube.
-
Extraction: Cap the tube and vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., 100 µL of 50:50 methanol:water).
Protocol 3: Solid-Phase Extraction (SPE)
-
Sorbent Selection: For a weakly acidic compound like this compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode anion exchange sorbent can be effective.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the microsomal incubation sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 3. Low-density solvent-based dispersive liquid-liquid microextraction followed by high performance liquid chromatography for determination of warfarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression effects in 6-Hydroxywarfarin LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of 6-Hydroxywarfarin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression in this compound LC-MS/MS analysis?
Ion suppression in the analysis of this compound is primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the analyte in the mass spectrometer source.[1][2][3] Key sources of interference include:
-
Phospholipids: Abundant in plasma samples, these can cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to ion suppression.[1]
-
Other Endogenous Molecules: Components like proteins, peptides, and lipids can interfere with the ionization process.[1]
-
Anticoagulants: The choice of anticoagulant for blood collection can impact the analysis.
Q2: Which sample preparation technique is most effective at minimizing ion suppression for this compound?
The choice of sample preparation is critical for reducing matrix effects. While simpler methods can be effective, more rigorous techniques often provide cleaner samples.
-
Protein Precipitation (PPE): This is a straightforward and widely used method. For this compound and other warfarin metabolites, PPE has been shown to provide good analyte recovery (82.9% to 96.9%) with minimal matrix effects observed for some analytes. However, it may not be sufficient for removing all interfering phospholipids.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components, leading to cleaner extracts and reduced ion suppression. Mixed-mode anion-exchange cartridges have been successfully used for warfarin and its metabolites, with recoveries greater than 85.2%.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup and has been used in warfarin analysis.
The optimal technique depends on the required sensitivity and the complexity of the sample matrix. For highly sensitive assays, SPE is often preferred.
Q3: How can chromatographic conditions be optimized to reduce ion suppression?
Chromatographic separation plays a vital role in moving the analyte of interest away from co-eluting matrix components.
-
Column Selection: A C18 column is commonly used for the separation of warfarin metabolites. Chiral columns are necessary for separating enantiomers of warfarin and its metabolites.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor for the separation of hydroxylated warfarin metabolites. A pH of 4.6 has been reported to provide the best resolution for 6-, 7-, and 8-hydroxywarfarin.
-
Gradient Elution: A well-designed gradient elution can effectively separate this compound from early-eluting, highly polar matrix components that often cause significant ion suppression.
Q4: What are the recommended mass spectrometric parameters for this compound analysis?
For sensitive and specific detection, Multiple Reaction Monitoring (MRM) in negative ion mode is typically used.
-
MRM Transition: A common MRM transition for 6-, 7-, and 8-hydroxywarfarin is m/z 323.1 → 177.0. It is important to note that these metabolites can have the same transition, making chromatographic separation essential for their distinction.
-
Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for this analysis.
Troubleshooting Guide
Issue: Poor peak shape or peak splitting for this compound.
| Possible Cause | Recommended Action |
| Co-eluting Isomers | 6-, 7-, and 8-hydroxywarfarin are isomers and may have similar retention times. Optimize the mobile phase pH and gradient to improve separation. A pH of 4.6 has been shown to be effective for resolving these isomers. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Use a guard column and ensure proper sample cleanup to extend column life. If performance degrades, replace the column. |
Issue: High variability in analyte response and poor reproducibility.
| Possible Cause | Recommended Action |
| Inconsistent Matrix Effects | The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression. Improve the sample preparation method to remove more matrix components. Solid-phase extraction (SPE) is generally more effective than protein precipitation (PPE) for this purpose. |
| Use of an Inappropriate Internal Standard | An ideal internal standard (IS) should be a stable isotope-labeled version of the analyte. If not available, a structural analog that co-elutes and experiences similar matrix effects can be used. Warfarin-d5 is a commonly used IS for warfarin and its metabolites. |
| Sample Stability Issues | Evaluate the stability of this compound in the matrix under different storage conditions (freeze-thaw cycles, benchtop stability). |
Issue: Low sensitivity and high limit of quantification (LOQ).
| Possible Cause | Recommended Action |
| Significant Ion Suppression | This is a primary cause of reduced sensitivity. Implement a more rigorous sample preparation method like SPE. Also, optimize chromatographic conditions to separate the analyte from regions of high matrix interference. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound to optimize MS parameters such as collision energy, capillary voltage, and source temperature. |
| Inefficient Extraction Recovery | Evaluate and optimize the extraction recovery of your sample preparation method. Different solvents and pH conditions can be tested to improve recovery. |
Experimental Protocols and Data
Sample Preparation Methodologies
Here are detailed protocols for common sample preparation techniques used in this compound analysis:
1. Protein Precipitation (PPE)
-
Protocol:
-
To 50 µL of plasma sample, add 400 µL of a methanol-water mixture (7:1, v/v) containing an appropriate internal standard (e.g., 30 nM warfarin-d5).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried extract in 100 µL of a methanol-water mixture (15:85, v/v) before injection.
-
2. Solid-Phase Extraction (SPE)
-
Protocol:
-
Precondition a mixed-mode anion-exchange (MAX) cartridge with 2 mL of methanol, followed by 2 mL of water.
-
To 250 µL of plasma sample, add an internal standard and 250 µL of 10% (v/v) perchloric acid or 4% (v/v) phosphoric acid.
-
Vortex for 30 seconds and centrifuge for 10 minutes at approximately 9300 x g.
-
Load the supernatant onto the preconditioned MAX cartridge.
-
Wash the cartridge with 2 mL of 2% (w/w) ammonium hydroxide, followed by 2 mL of water.
-
Elute the analytes with an appropriate solvent.
-
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods in terms of recovery and matrix effects for warfarin and its metabolites.
| Analyte | Sample Preparation Method | Matrix | Extraction Recovery (%) | Matrix Effect (% Signal Remaining) | Reference |
| R-Warfarin | Protein Precipitation | Human Plasma | 95.6 | Minimal | |
| S-Warfarin | Protein Precipitation | Human Plasma | 94.7 | Minimal | |
| S-7-OH-Warfarin | Protein Precipitation | Human Plasma | 82.9 | Minimal | |
| (9R;10S)-10-OH-Warfarin | Protein Precipitation | Human Plasma | 92.2 | ~50% Signal Suppression | |
| Warfarin & Metabolites | Solid-Phase Extraction (MAX) | Human Serum | > 85.2 | Not explicitly quantified, but method showed good sensitivity | |
| Warfarin | Protein Precipitation | Rat Plasma | Not explicitly quantified, but stated "without a matrix effect" | No matrix effect observed |
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting workflow for ion suppression.
Sample Preparation Method Selection Guide
Caption: Guide for selecting a sample preparation method.
References
Technical Support Center: Chromatographic Analysis of Warfarin & Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering poor chromatographic resolution of warfarin and its hydroxylated metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of warfarin important?
A1: Warfarin is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 2-5 times more potent as an anticoagulant than the R-enantiomer.[1][2] The two enantiomers are also metabolized by different cytochrome P450 (CYP) enzymes.[2] Therefore, separating and quantifying the individual enantiomers and their metabolites is crucial for accurate pharmacokinetic and pharmacodynamic studies.
Q2: What are the most common analytical techniques for warfarin and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, often coupled with UV, fluorescence, or tandem mass spectrometry (MS/MS) detectors.[3][4] For separating the enantiomers of warfarin and its metabolites, chiral stationary phases (CSPs) are essential.
Q3: My hydroxylated warfarin metabolites have poor retention on a standard C18 column. Why is this happening?
A3: Hydroxylated metabolites are more polar than the parent drug, warfarin. On a non-polar stationary phase like C18 (used in reversed-phase chromatography), highly polar compounds have weak interactions with the column, leading to poor retention and early elution. This can cause them to elute near the solvent front, resulting in poor resolution from other early-eluting compounds.
Troubleshooting Guide: Poor Chromatographic Resolution
Q4: My warfarin metabolite peaks are co-eluting or showing significant overlap. What should I do first?
A4: Co-elution is a common problem when analytes have similar physicochemical properties. Here is a step-by-step approach to troubleshoot this issue:
-
Step 1: Evaluate Your Mobile Phase. The organic modifier and pH of your mobile phase are critical for achieving selectivity.
-
Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice versa. These solvents have different properties and can alter the elution order and separation of your analytes.
-
pH Adjustment: Warfarin has a pKa of approximately 5.0. Adjusting the mobile phase pH can change the ionization state of warfarin and its metabolites, significantly impacting their retention on a reversed-phase column. For acidic compounds like warfarin, using a mobile phase pH 2-3 units below the pKa will keep them in their neutral, more retained form. An optimal pH can improve separation between the parent compound and its metabolites.
-
-
Step 2: Modify the Gradient. If you are using a gradient elution, try making it shallower. A slower increase in the organic solvent percentage over time can provide better resolution for closely eluting peaks.
-
Step 3: Check the Column. Ensure you are using the correct column for your application. For separating warfarin's hydroxylated metabolites, a standard C18 column may be sufficient. However, for resolving the R- and S-enantiomers of warfarin and its metabolites, a chiral stationary phase is necessary.
Q5: I am observing significant peak tailing for my metabolite peaks. What are the potential causes and solutions?
A5: Peak tailing can be caused by several factors, often related to interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.
-
Solution: Use an end-capped column or add a competitive amine like triethylamine (TEA) to the mobile phase in low concentrations to block these active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Q6: My retention times are drifting from one injection to the next. What could be the problem?
A6: Unstable retention times are often a sign of issues with the HPLC system or column equilibration.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column before injecting.
-
Fluctuating Column Temperature: Temperature affects mobile phase viscosity and analyte retention. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible retention times.
-
Pump Issues: Inconsistent mobile phase composition due to pump malfunctions can cause retention time shifts. Check for leaks, ensure proper solvent degassing, and inspect pump seals.
Key Chromatographic Parameters & Methodologies
The following tables summarize various chromatographic conditions used for the successful separation of warfarin and its metabolites, providing a starting point for method development.
Table 1: Achiral Separation of Warfarin and Hydroxylated Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Luna C18 | Symmetry Shield RP18 |
| Dimensions | - | - | 100 x 2.1 mm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Orthophosphate | - | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | - | Acetonitrile |
| pH | 6.5 | - | 4.6 |
| Composition | 70:30 (A:B) | Step Gradient | Gradient: 30% B (0-1 min), 50% B (6 min), 95% B (6.5-8.5 min), 30% B (9 min) |
| Flow Rate | 1.0 mL/min | - | 250 µL/min |
| Temperature | 30 °C | - | - |
| Detection | UV (300 nm) | MS | MS |
Table 2: Chiral Separation of Warfarin Enantiomers & Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Astec CHIROBIOTIC® V | Chiralcel OD-RH | Astec CHIROBIOTIC® V |
| Dimensions | 100 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 100 x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Phosphate Buffer | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| pH | 4.0 | 2.0 | Unadjusted |
| Composition | Gradient: 10% B (0.2 min), linear to 40% B (5 min), hold at 40% B (1 min) | Isocratic: 60:40 (A:B) | Isocratic: 75:25 (A:B) |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min |
| Temperature | - | 40 °C | 35 °C |
| Detection | MS/MS | Fluorescence (Ex: 310 nm, Em: 350 nm) | MS |
Example Experimental Protocol: Chiral Separation by HPLC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of warfarin enantiomers and its major hydroxylated metabolites.
-
Chromatographic System: HPLC system coupled with a tandem mass spectrometer.
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 5 mM ammonium acetate in water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: 100% acetonitrile.
-
-
Gradient Program:
-
Start at 10% B and hold for 0.2 minutes.
-
Increase linearly to 40% B over 5 minutes.
-
Hold at 40% B for 1 minute.
-
Return to 10% B and re-equilibrate for 2 minutes before the next injection.
-
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard.
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for injection.
-
-
Detection: Tandem mass spectrometry (MS/MS) in the appropriate ionization mode.
Visual Guides
Caption: A step-by-step workflow for diagnosing and resolving poor chromatographic resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chiral and Achiral LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.com]
- 3. Determination of warfarin enantiomers and hydroxylated metabolites in human blood plasma by liquid chromatography with achiral and chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of 6-Hydroxywarfarin
Welcome to the technical support center for the quantification of 6-Hydroxywarfarin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects when quantifying this compound in biological samples?
Matrix effects are a primary challenge in the LC-MS/MS analysis of this compound, often leading to ion suppression or enhancement and compromising the accuracy and precision of quantification.[1][2] The most common causes stem from co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins.[1] Inadequate sample preparation and chromatographic separation can exacerbate these effects.
Q2: How can I minimize matrix effects in my this compound assay?
To minimize matrix effects, a multi-pronged approach is recommended:
-
Effective Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components. While simpler, protein precipitation may not be sufficient for complex matrices.[3][4]
-
Optimized Chromatography: Develop a chromatographic method that effectively separates this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard, such as this compound-D5, is highly recommended. This type of internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q3: What is a suitable internal standard for the quantification of this compound?
A deuterium-labeled analog, such as This compound-D5 , is an ideal internal standard for the quantification of this compound by mass spectrometry. It shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
Q4: What are the typical validation parameters I should assess for a quantitative this compound method?
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Peak for this compound | 1. Inefficient ionization. 2. Ion suppression from the matrix. 3. Suboptimal sample concentration. 4. Instrument not properly tuned or calibrated. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Negative ion mode is commonly used for warfarin and its metabolites. 2. Improve sample cleanup using SPE or LLE. Modify chromatographic conditions to separate the analyte from the suppression zone. 3. Ensure the sample concentration is within the linear range of the assay. 4. Perform routine tuning and calibration of the mass spectrometer. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable analytical instrument performance. 3. Significant and variable matrix effects between samples. | 1. Automate sample preparation steps where possible. Ensure consistent vortexing, evaporation, and reconstitution steps. 2. Check for leaks in the LC system and ensure the autosampler is functioning correctly. 3. Use a stable isotope-labeled internal standard to compensate for variability. Evaluate matrix effects across different lots of blank matrix. |
| Inaccurate Results (Poor Accuracy) | 1. Improper calibration curve preparation. 2. Degradation of this compound during sample processing or storage. 3. Uncorrected matrix effects leading to consistent ion enhancement or suppression. | 1. Prepare calibration standards in a matrix that closely matches the study samples. Use a fresh set of calibration standards for each run. 2. Investigate the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). 3. Assess the matrix effect using the post-extraction addition method. If significant, re-optimize the sample preparation and/or chromatography. |
| Peak Tailing or Asymmetry | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. The resolution of hydroxywarfarins can be pH-dependent. 3. Consider a different column chemistry or mobile phase additives. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of hydroxywarfarin metabolites from various studies.
Table 1: Lower Limits of Quantification (LLOQ) for Hydroxywarfarin Metabolites
| Analyte | Matrix | LLOQ | Analytical Method | Reference |
| S-7-OH-warfarin | Human Plasma | 0.1 nM (~0.04 ng/mL) | HPLC-MS/MS | |
| (9R;10S)-10-OH-warfarin | Human Plasma | 0.1 nM (~0.04 ng/mL) | HPLC-MS/MS | |
| 7-OH-warfarin enantiomers | Rat Plasma | 1.0 ng/mL | LC-MS/MS | |
| 10(R)-OH-warfarin enantiomers | Rat Plasma | 1.0 ng/mL | LC-MS/MS | |
| 6-Me-O-WAR | - | 218.2 ng/mL | GC-EI-MS/MS |
Table 2: Extraction Recovery and Matrix Effect for Warfarin and its Metabolites
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Analytical Method | Reference |
| Warfarin Enantiomers | 82.9 – 96.9% | Not specified | HPLC-MS/MS | |
| S-7-OH-warfarin | 82.9 – 96.9% | Not specified | HPLC-MS/MS | |
| (9R;10S)-10-OH-warfarin | 82.9 – 96.9% | Not specified | HPLC-MS/MS | |
| Warfarin and its metabolites | 90.71–109.40% | Not significant | LC-MS/MS |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and rapid method for sample preparation, suitable for initial screening or when matrix effects are determined to be minimal.
-
To 50 µL of plasma sample, add a precipitating agent (e.g., 150 µL of acetonitrile) containing the internal standard (e.g., this compound-D5).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol-water [15:85, v/v]) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Waters Symmetry Shield RP18, 100 x 2.1 mm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate, pH 4.6.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The resolution of 6-, 7-, and 8-hydroxywarfarin is highly dependent on the mobile phase pH, with optimal separation often achieved around pH 4.6.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transition: For this compound, a common transition is m/z 323.1 → 177.0. It is crucial to note that 7- and 8-hydroxywarfarin can have the same MRM transition, necessitating chromatographic separation for accurate quantification.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve the best signal for this compound.
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for quantification issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving the sensitivity of 6-Hydroxywarfarin detection in low concentrations
Welcome to the technical support center for the sensitive detection of 6-hydroxywarfarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of this compound, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of this compound at low concentrations in biological matrices.[1][2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for detection limits in the low ng/mL to even pg/mL range.
Q2: What are the key sample preparation techniques to improve the sensitivity of this compound detection?
A2: Effective sample preparation is crucial for enhancing detection sensitivity by removing interfering substances from the biological matrix. The most common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method to remove the majority of proteins from plasma or serum samples.[3]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids, offering a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds, such as phospholipids, leading to a very clean sample and reduced matrix effects.[4][5]
Q3: What are matrix effects in LC-MS/MS analysis of this compound and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and affecting accuracy and sensitivity. In plasma analysis, phospholipids are a major source of matrix effects. To minimize these effects:
-
Employ effective sample cleanup methods like SPE specifically designed for phospholipid removal.
-
Optimize chromatographic conditions to separate this compound from matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.
Q4: Can immunoassays be used for the detection of this compound?
A4: While immunoassays are highly sensitive, their application to small molecules like this compound can be challenging. Key challenges include:
-
Antibody Specificity: Generating antibodies that can specifically recognize this compound without cross-reacting with the parent drug (warfarin) or other metabolites is difficult.
-
Hapten Synthesis: this compound needs to be chemically coupled to a larger carrier protein to elicit an immune response, and the nature of this coupling can affect antibody specificity.
Q5: Are electrochemical sensors a viable option for sensitive this compound detection?
A5: Electrochemical sensors offer a promising, low-cost, and portable alternative for warfarin detection. However, their application for the specific and sensitive detection of this compound in complex biological samples faces challenges such as:
-
Interference: Other electroactive species present in biological fluids can interfere with the sensor's response.
-
Selectivity: Achieving high selectivity for this compound over warfarin and other metabolites requires careful sensor design and modification.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of this compound. | Optimize MS parameters: Use negative ion mode for electrospray ionization (ESI). Optimize capillary voltage, cone voltage, and collision energy for the specific MRM transition of this compound (e.g., m/z 323.1 → 177.0). |
| High matrix effects causing ion suppression. | Improve sample cleanup to remove phospholipids using SPE. Dilute the sample extract. Adjust chromatography to separate this compound from the ion suppression zone. | |
| Suboptimal chromatographic peak shape (broad peaks). | Ensure the mobile phase pH is appropriate for this compound (an acidic compound). Use a high-efficiency column. Optimize the gradient elution program. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mobile phase mixing and degassing. Check for leaks in the HPLC system. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the guard column or the analytical column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a column with end-capping. Add a small amount of a competing base to the mobile phase. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system. |
| MS source contamination. | Clean the mass spectrometer source. |
Immunoassay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High Background / Low Signal-to-Noise | Non-specific binding of antibodies. | Increase the number of washing steps. Optimize the blocking buffer concentration. |
| Cross-reactivity with other molecules. | Evaluate the antibody's cross-reactivity profile with warfarin and other metabolites. Consider using monoclonal antibodies for higher specificity. | |
| Poor Reproducibility | Inconsistent coating of plates. | Ensure uniform coating of antigens or antibodies on the microplate. |
| Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. | |
| Low Sensitivity | Low affinity of the antibody. | Screen for high-affinity antibodies. |
| Suboptimal assay conditions. | Optimize incubation times, temperatures, and reagent concentrations. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Sample Loading:
-
Pre-treat 1 mL of plasma sample by adding 100 µL of an internal standard solution (e.g., deuterated this compound).
-
Acidify the sample by adding 100 µL of 2% formic acid.
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of a less polar solvent (e.g., 20% methanol in water) to remove phospholipids.
-
-
Elution: Elute the this compound with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data from literature for the detection of this compound and related compounds.
Table 1: LC-MS/MS Parameters for Warfarin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Warfarin | 307.1 | 161.0 | Optimized | |
| This compound | 323.1 | 177.0 | Optimized | |
| 7-Hydroxywarfarin | 323.1 | 177.0 | Optimized | |
| 8-Hydroxywarfarin | 323.1 | 177.0 | Optimized | |
| 10-Hydroxywarfarin | 323.1 | 250.3 | Optimized |
Table 2: Reported Lower Limits of Quantification (LLOQ) for this compound
| Analytical Method | Matrix | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Rat Plasma | 1.0 (for 7- and 10-OH-warfarin) | |
| LC-MS/MS | Human Plasma | ~0.04 (for S-7-OH-warfarin) | |
| GC-MS/MS | - | 67.0 |
Visualizations
Experimental Workflow for Sensitive this compound Detection
Caption: A typical experimental workflow for the sensitive detection of this compound in plasma samples.
Troubleshooting Logic for Low Signal Intensity in LC-MS/MS
Caption: A logical flowchart for troubleshooting low signal intensity in the LC-MS/MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of 6-Hydroxywarfarin during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-hydroxywarfarin during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in stored biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1] Long-term storage at room temperature is not recommended.
-
Light Exposure: Like its parent compound warfarin, this compound may be susceptible to photodegradation.[2][3] It is advisable to protect samples from light.
-
pH: Changes in the pH of the sample matrix can affect the stability of many drug metabolites.[1][4]
-
Oxidation: As a hydroxylated metabolite, this compound may be prone to oxidative degradation.
-
Enzymatic Activity: Residual enzymatic activity in plasma or serum samples can potentially metabolize the analyte, although this is less of a concern at ultra-low storage temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of sensitive analytes.
Q2: What is the recommended storage temperature for plasma samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma samples at ultra-low temperatures, such as -70°C or -80°C. Studies have shown that this compound is stable in rat plasma for at least one month when stored at -70°C. If ultra-low temperature storage is not available, storage at -20°C may be an alternative, though stability should be verified for the intended storage duration.
Q3: How many times can I freeze and thaw my samples containing this compound?
A3: It is best to minimize freeze-thaw cycles. A study on warfarin and its hydroxylated metabolites in rat plasma demonstrated stability for up to three freeze-thaw cycles when samples were frozen at -70°C and thawed at room temperature. To avoid repeated freeze-thaw cycles of the entire sample, it is recommended to aliquot samples into smaller, single-use volumes before the initial freezing.
Q4: Should I use a specific anticoagulant for blood collection to ensure the stability of this compound?
Q5: Are there any preservatives or antioxidants I can add to my samples to prevent the degradation of this compound?
A5: While the use of antioxidants is a common strategy to prevent the degradation of susceptible compounds, there is limited specific information available in the scientific literature regarding the use of antioxidants like ascorbic acid to stabilize this compound in biological samples for analytical purposes. It is recommended to rely on proper storage conditions, such as ultra-low temperatures and protection from light, as the primary means of preventing degradation. If you suspect oxidative degradation, validation of the use of an antioxidant for your specific analytical method would be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent this compound concentrations in stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at -70°C or -80°C for long-term storage. Verify the temperature of your storage units regularly. |
| Degradation from repeated freeze-thaw cycles. | Aliquot samples into single-use tubes before initial freezing to avoid thawing the entire sample multiple times. Limit freeze-thaw cycles to a maximum of three. | |
| Photodegradation from exposure to light. | Store samples in amber or opaque tubes. When handling samples, minimize exposure to direct light. | |
| Analyte concentrations decrease over the course of a long analytical run. | Instability in the autosampler. | A study has shown this compound to be stable in a refrigerated autosampler at 10°C for at least 24 hours. If your run is longer, consider reinjecting quality control samples to monitor for degradation. Ensure the autosampler is maintaining the set temperature. |
| Variability between samples collected at different times. | Inconsistent sample handling and processing. | Standardize your sample collection, processing, and storage procedures. Ensure all samples are handled identically from collection to analysis. |
| Suspected oxidative degradation. | Exposure to oxygen and pro-oxidant conditions. | Minimize the headspace in storage tubes. Process samples promptly after collection. While not specifically validated for this compound, consider the use of antioxidants as a last resort, with thorough validation. |
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound in rat plasma under various storage conditions as determined by a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
| Storage Condition | Duration | Analyte Concentration Relative to Baseline (Mean ± SD) | Stability Assessment |
| Room Temperature | 8 hours | Not explicitly quantified, but stated to be stable | Stable |
| Autosampler (10°C) | 24 hours | Not explicitly quantified, but stated to be stable | Stable |
| Freeze-Thaw Cycles | 3 cycles (-70°C to Room Temp) | Not explicitly quantified, but stated to be stable | Stable |
| Long-Term Storage (-70°C) | 1 month | Not explicitly quantified, but stated to be stable | Stable |
Note: The referenced study concluded the analytes were stable under these conditions, meeting the acceptance criteria of the bioanalytical method validation (concentrations within 85-115% of nominal values).
Experimental Protocols
Protocol for the Assessment of this compound Stability in Plasma
This protocol is based on the methodology described by Zhang et al. (2022).
1. Preparation of Quality Control (QC) Samples:
-
Spike blank rat plasma with known concentrations of this compound to prepare low and high QC samples.
2. Short-Term (Bench-Top) Stability Assessment:
-
Place six replicates of low and high QC samples at room temperature for a predefined period (e.g., 8 hours).
-
After the incubation period, process the samples and analyze them along with a freshly prepared calibration curve and a set of baseline QC samples (time zero).
-
Calculate the mean concentration of the stored QCs and compare it to the nominal concentration.
3. Long-Term Stability Assessment:
-
Store six replicates of low and high QC samples at the desired temperature (e.g., -70°C) for the intended storage duration (e.g., 1 month).
-
On the day of analysis, thaw the samples and analyze them with a fresh calibration curve and baseline QCs.
-
Compare the measured concentrations to the nominal values.
4. Freeze-Thaw Stability Assessment:
-
Subject six replicates of low and high QC samples to three freeze-thaw cycles.
-
For each cycle, freeze the samples at -70°C for at least 24 hours, then thaw them unassisted at room temperature.
-
After the third cycle, analyze the samples and compare the results to the nominal concentrations.
5. Autosampler Stability Assessment:
-
Place processed QC samples in the autosampler at a controlled temperature (e.g., 10°C) for a specified duration (e.g., 24 hours).
-
Analyze the samples and compare their concentrations to those of freshly processed samples.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Recommended workflow for plasma sample handling and storage for this compound analysis.
Caption: Factors contributing to this compound degradation and corresponding preventive measures.
References
Strategies for reducing analytical variability in 6-Hydroxywarfarin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in 6-Hydroxywarfarin (6-OH-W) assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the quantification of this compound.
Issue 1: High Variability in Quality Control (QC) Samples
-
Question: My QC sample results show high variability (%CV > 15%) between replicates. What are the potential causes and solutions?
-
Answer: High variability in QC samples can stem from several sources throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Sample Preparation: Inconsistent sample preparation is a primary cause of variability. Ensure precise and consistent execution of each step, including pipetting, extraction, and reconstitution. Use of an automated liquid handler can minimize human error. Employing a deuterated internal standard, such as this compound-D5, can help correct for variability during sample preparation and analysis.
-
Matrix Effects: The biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.[1][2] Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., switching from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove interfering endogenous components.
-
Instrument Performance: Fluctuations in instrument performance can contribute to variability. Check for stable spray in the mass spectrometer source, and ensure that LC pressure is stable. Review the instrument's performance logs for any anomalies.
-
Issue 2: Poor or Inconsistent Peak Shape
-
Question: I am observing peak tailing, fronting, or splitting for my this compound peak. How can I troubleshoot this?
-
Answer: Abnormal peak shapes can compromise integration and affect the accuracy and precision of your results.
-
Column Contamination/Deterioration: If all peaks in the chromatogram exhibit poor shape, the issue may be a blocked column frit or a contaminated guard column.[3][4] Try backflushing the column or replacing the guard column. If only the this compound peak is affected, it could be due to strong interactions with the stationary phase.
-
Inappropriate Mobile Phase/Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The pH of the mobile phase can also affect the peak shape of acidic compounds like this compound.
-
Secondary Interactions: Peak tailing for basic analytes can be caused by interactions with ionized silanol groups on the stationary phase. While this compound is acidic, this highlights the importance of mobile phase pH in controlling peak shape.
-
Issue 3: Inaccurate Results and Poor Recovery
-
Question: My assay is showing low accuracy (bias > 15%) and recovery. What steps can I take to improve this?
-
Answer: Inaccurate results can invalidate a study. A thorough investigation is necessary to identify the root cause.
-
Sample Stability: this compound may be unstable under certain storage conditions. It is crucial to validate the stability of the analyte in the biological matrix at the intended storage temperatures and through freeze-thaw cycles. Ensure samples are handled and stored consistently to prevent degradation.
-
Extraction Efficiency: The sample preparation method may not be efficiently extracting this compound from the matrix. Experiment with different extraction solvents or SPE cartridges to optimize recovery. A stable isotope-labeled internal standard is essential to compensate for extraction variability.
-
Calibration Curve Issues: An improperly prepared or degraded calibration curve will lead to inaccurate quantification. Prepare fresh calibration standards for each run and ensure they are stored correctly. The calibration curve should bracket the expected concentration range of the study samples.
-
Issue 4: Interference from Isomeric Metabolites
-
Question: How can I ensure that my assay is specific for this compound and not detecting other isomeric hydroxywarfarin metabolites?
-
Answer: The structural similarity of hydroxywarfarin metabolites presents a significant challenge for selectivity.
-
Chromatographic Separation: Achieving baseline chromatographic separation of this compound from its isomers (e.g., 7-OH-W and 8-OH-W) is critical, as they can have the same mass-to-charge ratio (m/z) and produce similar fragment ions. Optimization of the analytical column and mobile phase gradient is necessary to ensure adequate resolution.
-
Mass Spectrometry Detection: While isomers may have the same precursor ion, their fragmentation patterns might differ slightly. Utilize multiple reaction monitoring (MRM) with specific precursor-product ion transitions for this compound to enhance selectivity. For example, a common transition for 6-, 7-, and 8-OH-warfarin is m/z 323.1 → 177.0. Therefore, chromatographic separation is paramount.
-
Data Presentation
The following tables summarize the typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Limit | Reference |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Standard Deviation from Nominal Concentration | Within ±15% (±20% at LLOQ) | |
| Minimum Number of Standards | At least 6 |
Table 2: Acceptance Criteria for Accuracy and Precision of QC Samples
| Parameter | Concentration Level | Acceptance Limit (%CV and %Bias) | Reference |
| Intra- and Inter-Day Precision (%CV) | LLOQ | ≤ 20% | |
| Low, Medium, High | ≤ 15% | ||
| Intra- and Inter-Day Accuracy (%Bias) | LLOQ | Within ±20% of nominal value | |
| Low, Medium, High | Within ±15% of nominal value |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
-
Preparation of Standards and QC Samples:
-
Prepare stock solutions of this compound and a stable isotope-labeled internal standard (e.g., this compound-D5) in methanol at 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with working solutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A chiral column such as a HYPERSIL CHIRAL-OT or a C18 column suitable for separating warfarin metabolites.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition for 6-OH-W: m/z 323.1 → 177.0.
-
Optimize instrument parameters such as gas temperature, gas flow, and capillary voltage for maximum sensitivity.
-
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: A logical troubleshooting workflow for addressing common issues in this compound assays.
References
- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Resolving co-elution of 6-Hydroxywarfarin with other isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 6-Hydroxywarfarin and its isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the co-elution of this compound with other warfarin-related compounds?
A1: Co-elution of this compound with its isomers (e.g., 7-Hydroxywarfarin, 8-Hydroxywarfarin) and other metabolites is a frequent challenge in chromatographic analysis due to their high structural similarity.[1][2] The primary reasons for this include:
-
Similar Physicochemical Properties: Isomers of hydroxywarfarin possess nearly identical molecular weights and polarities, making their separation by conventional reversed-phase chromatography difficult.
-
Presence of Enantiomers: Warfarin and its hydroxylated metabolites exist as R- and S-enantiomers, which will co-elute on achiral stationary phases.[3] To separate these, chiral chromatography is necessary.
-
Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, pH, column chemistry, or temperature can lead to poor resolution.
Q2: What analytical techniques are recommended for resolving this compound from its isomers?
A2: Several advanced chromatographic techniques have proven effective for the separation of warfarin and its hydroxylated metabolites:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with mass spectrometry (MS/MS) or fluorescence detection (FLD), these are the most common methods.[4] The use of chiral columns is often essential.
-
UltraPerformance Convergence Chromatography (UPC²): This technique, which utilizes supercritical fluid as the mobile phase, offers high efficiency and is particularly well-suited for chiral separations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity, allowing for the differentiation of isomers based on their fragmentation patterns, even with partial chromatographic separation.
Troubleshooting Guide
Issue: Poor resolution between this compound and other hydroxylated isomers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Column Chemistry | Switch to a chiral stationary phase (CSP) column. Commonly used phases include those based on cellulose or amylose derivatives (e.g., Chiralcel OD-RH) or protein-based columns (e.g., α1-acid glycoprotein). | Baseline or near-baseline separation of enantiomers and potentially improved resolution of positional isomers. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. For reversed-phase HPLC, modify the organic solvent (acetonitrile or methanol) to water/buffer ratio. For chiral separations, the type and concentration of the organic modifier and additive are critical. | Improved peak shape and increased separation between isomeric peaks. |
| Incorrect Mobile Phase pH | Optimize the pH of the aqueous portion of the mobile phase. The resolution of hydroxywarfarin isomers can be highly dependent on pH. | Enhanced separation of 6-, 7-, and 8-hydroxywarfarin. A pH around 4.6 has been shown to be effective. |
| Inadequate Temperature Control | Adjust the column temperature. Lower temperatures can sometimes improve chiral separations. | Increased resolution between enantiomeric pairs. |
| Co-elution of Enantiomers | Employ a chiral separation method. This is mandatory for separating the R- and S-enantiomers of warfarin and its metabolites. | Separation of individual enantiomers, which may have different metabolic fates and pharmacological activities. |
Experimental Protocols
Example 1: Chiral HPLC-MS/MS Method for Warfarin and Metabolites
This method is adapted from a study for the simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Column: Chiral HPLC column (specifics may vary, e.g., based on polysaccharide derivatives).
-
Mobile Phase:
-
A: 5 mM ammonium acetate in water, pH 4.0 (adjusted with acetic acid).
-
B: Acetonitrile.
-
-
Gradient: Start with 10% B, hold for 0.2 min, increase linearly to 40% B over 5 min, hold at 40% for 1 min, then re-equilibrate at 10% B for 2 min.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
-
Detection: Mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
Example 2: UPC²-MS Method for Enantiomeric Separation
This protocol is based on a technology brief for the separation of warfarin and its hydroxylated metabolites.
-
Instrumentation: ACQUITY UPC² System coupled with a mass spectrometer.
-
Column: ACQUITY UPC² Trefoil™ CEL1, 2.5 μm, 3.0 x 100 mm.
-
Mobile Phase:
-
Co-solvent: Methanol with ammonium formate modifier.
-
-
Gradient: Linear gradient (specifics to be optimized for the instrument).
-
Column Temperature: 10°C.
-
Detection: Mass Spectrometry.
Data Presentation
Table 1: Example Chromatographic Parameters for Warfarin Metabolite Separation
| Parameter | Method 1 (HPLC-MS/MS) | Method 2 (UPC²-MS) | Method 3 (HPLC-FLD) |
| Column | Chiral HPLC Column | ACQUITY UPC² Trefoil™ CEL1 | Fortis® reversed-phase diphenyl |
| Mobile Phase | A: 5 mM Ammonium Acetate (pH 4.0)B: Acetonitrile | CO₂ with Methanol (modified) | Phosphate buffer/Methanol/Acetonitrile |
| Flow Rate | 0.8 mL/min | Not specified | 0.8 mL/min |
| Temperature | 50°C | 10°C | Not specified |
| Detection | MS/MS (Negative Ion MRM) | Mass Spectrometry | Fluorescence Detection |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Warfarin and Metabolites
| Analyte | LOD | LOQ | Reference |
| (R)- and (S)-Warfarin | 25 ng/mL | - | |
| This compound | 25 ng/mL | - | |
| 7-Hydroxywarfarin | - | 3 ng/mL | |
| Warfarin Enantiomers | - | 12.5 ng/mL | |
| S-7-Hydroxywarfarin | ~0.04 ng/mL (as 0.1 nM) | - |
Visualizations
Caption: Warfarin Metabolism Pathway.
Caption: Experimental Workflow for Warfarin Metabolite Analysis.
References
- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of warfarin enantiomers and hydroxylated metabolites in human blood plasma by liquid chromatography with achiral and chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the recovery of 6-Hydroxywarfarin from complex matrices
Welcome to the technical support center for the analysis of 6-Hydroxywarfarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the recovery of this compound from complex biological matrices. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The primary methods for extracting this compound and other warfarin metabolites from complex matrices like plasma, urine, and tissue homogenates are Protein Precipitation (PPE), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the sample volume, required cleanliness of the extract, and the analytical technique to be used (e.g., HPLC-UV, LC-MS/MS).
Q2: What kind of recovery rates can I expect for this compound with different extraction methods?
A2: Recovery can vary based on the matrix and the specifics of the protocol. However, reported recovery rates for this compound and related metabolites are generally high. For instance, protein precipitation has been shown to yield recoveries between 82.9% and 96.9%.[1][2] Solid-phase extraction, particularly with cartridges like Oasis HLB, can achieve recoveries greater than 91.8%.[3] Liquid-liquid extraction has also been reported with recoveries exceeding 73.8%.[1]
Q3: What are the critical parameters to consider for optimizing the separation of this compound and its isomers by HPLC?
A3: For successful HPLC separation, particularly when dealing with chiral compounds, the mobile phase composition and pH are critical. The resolution of hydroxylated warfarin metabolites is highly dependent on the mobile phase pH, with optimal separation often achieved around pH 4.6, which is near the pKa of warfarin.[4] The choice of a chiral column is also essential for separating enantiomers of this compound.
Q4: Can I use a simple protein precipitation method for LC-MS/MS analysis?
A4: Yes, a simple protein precipitation-based extraction can be effective and provide good recovery of analytes for LC-MS/MS analysis. This method has been successfully applied to plasma samples and has shown satisfactory accuracy and precision.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Issue 1: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Incomplete protein precipitation | Ensure the correct ratio of plasma to precipitation solvent (e.g., acetonitrile) is used. Vortex thoroughly and allow sufficient incubation time for complete precipitation. |
| Inefficient solid-phase extraction (SPE) | - Ensure the SPE cartridge is properly conditioned before loading the sample.- Optimize the pH of the sample and wash solutions to ensure the analyte is retained on the sorbent.- Use a suitable elution solvent in sufficient volume to ensure complete elution of the analyte. |
| Suboptimal liquid-liquid extraction (LLE) | - Adjust the pH of the aqueous phase to ensure this compound is in a non-ionized state for efficient transfer to the organic phase.- Test different organic solvents to find the one with the best partitioning coefficient for this compound.- Perform multiple extractions with smaller volumes of organic solvent for better efficiency. |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize non-specific binding of the analyte. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Suggested Solution |
| Co-elution of interfering substances | - Optimize the chromatographic method to improve the separation of this compound from matrix components.- Employ a more selective sample preparation technique, such as SPE, to remove a wider range of interfering compounds. |
| Ion suppression or enhancement | - Dilute the sample extract to reduce the concentration of matrix components.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH | Adjust the mobile phase pH. For hydroxylated warfarin metabolites, a pH around 4.6 has been shown to provide good resolution. |
| Column degradation | Use a guard column to protect the analytical column from contaminants. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| Sample overload | Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for the analysis of warfarin and its hydroxylated metabolites.
Table 1: Comparison of Extraction Method Recoveries
| Extraction Method | Analyte(s) | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation | Warfarin and its metabolites | Plasma | 82.9 - 95.6 | |
| Solid-Phase Extraction (Oasis HLB) | Warfarin and 7-hydroxywarfarin enantiomers | Plasma | > 91.8 | |
| Solid-Phase Extraction (C18) | Warfarin and 7-hydroxywarfarin | Plasma | ~85 | |
| Liquid-Liquid Extraction | Warfarin enantiomers | Plasma | 86 - 103.8 | |
| Supramolecular solvent-based microextraction | Warfarin | Plasma | 97.8 |
Table 2: Analytical Method Performance
| Analytical Method | Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |
| HPLC-MS/MS | Warfarin enantiomers, S-7-hydroxywarfarin, (9R;10S)-10-hydroxywarfarin | Plasma | 0.25 nM, 0.1 nM | Not Specified | |
| HPLC-UV | Warfarin, 7-hydroxywarfarin | Plasma | Not Specified | 0.1–5 µg/ml | |
| Chiral LC-MS/MS | Warfarin and hydroxywarfarins enantiomers | Rat Plasma | 1.0 - 10.0 ng/mL | 1.0 - 8000 ng/mL | |
| HPLC-UV | Warfarin and 7-hydroxywarfarin enantiomers | Plasma | 2.5 ng/mL | Not Specified | |
| HPLC-FLD | Warfarin and 7-hydroxywarfarin | Rat Plasma | 0.01 µg/mL | 0.01–25 µg/mL |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a simplified method suitable for rapid sample preparation, especially for LC-MS/MS analysis.
-
Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Precipitation: Add 150 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a cleaner extract compared to protein precipitation.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load 1 mL of plasma (pre-treated with an internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 1% methanol (pH 2.8) to remove interfering substances.
-
Elution: Elute the retained this compound and other metabolites with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a classic method for sample cleanup.
-
Sample Preparation: To 1 mL of plasma, add an internal standard.
-
pH Adjustment: Acidify the plasma sample with a small volume of acid (e.g., formic acid) to a pH below the pKa of this compound.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortex for 2-3 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Visualized Workflows
Caption: Workflow for Protein Precipitation Extraction.
Caption: Workflow for Solid-Phase Extraction.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Analytical Methods for the Quantification of 6-Hydroxywarfarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of 6-hydroxywarfarin, a primary metabolite of the widely prescribed anticoagulant, warfarin. Understanding the nuances of these analytical techniques is crucial for accurate pharmacokinetic and pharmacodynamic studies, as well as for clinical monitoring. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Capillary Electrophoresis (CE), supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.
| Parameter | GC-MS/MS | HPLC-MS/MS | HPLC-UV/FLD | Capillary Electrophoresis (CE) |
| Linearity Range | 30 - 1800 ng/mL[1] | 1.0 - 800 ng/mL[2] | 12.5 - 2500 ng/mL[3] | 10 - 125 µg/mL (for similar compounds)[4] |
| Limit of Detection (LOD) | 18.7 - 67.0 ng/mL[1] | ~0.04 ng/mL | 6 ng/mL | 1.77 µg/mL (for similar compounds) |
| Limit of Quantification (LOQ) | 218.2 ng/mL (for derivatized this compound) | 1.0 ng/mL | 12.5 ng/mL | 5.37 µg/mL (for similar compounds) |
| Precision (%RSD) | Not explicitly stated for this compound | < 15% | 0.8 - 14.6% | Intra-day: 0.96%, Inter-day: 4.42% (for similar compounds) |
| Accuracy (%Recovery) | Not explicitly stated for this compound | 87.0 - 100.5% | 92 - 107% | 98.03 - 101.01% (for similar compounds) |
Metabolic Pathway of Warfarin to this compound
Warfarin is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is primarily catalyzed by the CYP2C9 enzyme. This metabolic pathway is a crucial determinant of warfarin's anticoagulant effect and inter-individual variability in drug response.
Metabolic conversion of Warfarin to this compound by CYP2C9.
Experimental Workflow for Cross-Validation
A robust cross-validation of different analytical methods is essential to ensure data consistency and reliability. The following workflow outlines a general approach for comparing the performance of the analytical techniques discussed.
General workflow for cross-validation of analytical methods.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
This method typically requires derivatization of this compound to increase its volatility for gas chromatographic analysis.
-
Sample Preparation:
-
Acidify the plasma sample.
-
Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue using a suitable agent (e.g., diazomethane for methylation).
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 150°C, ramped to a final temperature of approximately 300°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and the internal standard are monitored.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the direct analysis of this compound without the need for derivatization.
-
Sample Preparation:
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol to the plasma sample.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly or after evaporation and reconstitution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are selected for quantification.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
This method offers a more accessible and cost-effective alternative to MS detection, though it may have lower sensitivity and selectivity.
-
Sample Preparation:
-
Perform liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Detection:
-
UV Detection: Wavelength is typically set around 308 nm.
-
Fluorescence Detection (FLD): Excitation and emission wavelengths are optimized for this compound (e.g., Ex: 310 nm, Em: 390 nm), offering higher sensitivity and selectivity than UV detection.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and reagent volumes.
-
Sample Preparation:
-
Plasma samples can often be diluted with the background electrolyte (BGE) and injected directly after centrifugation or filtration.
-
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution at a specific pH to control the charge and migration of the analyte (e.g., borate or phosphate buffer).
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Detection:
-
UV-Vis Detector: On-capillary detection at a wavelength where this compound has significant absorbance.
-
References
A Comparative Analysis of 6-Hydroxywarfarin and 7-Hydroxywarfarin as CYP2C9 Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-hydroxywarfarin and 7-hydroxywarfarin as biomarkers for cytochrome P450 2C9 (CYP2C9) activity. The selection of an appropriate in vitro probe is critical for accurately assessing enzyme kinetics, inhibition, and the impact of genetic polymorphisms on drug metabolism. This document synthesizes experimental data to facilitate an informed choice between these two key metabolites of S-warfarin.
Introduction to Warfarin Metabolism and CYP2C9
Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is three to five times more potent than the R-enantiomer and its clearance is predominantly mediated by CYP2C9.[1] This enzyme hydroxylates S-warfarin at the 6th and 7th positions, forming this compound and 7-hydroxywarfarin, respectively.[2] Given that CYP2C9 is a major contributor to the metabolism of approximately 15% of all therapeutic drugs and is highly polymorphic, the use of specific markers to characterize its activity is paramount in drug development and clinical pharmacology.[3]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for the formation of this compound and 7-hydroxywarfarin by CYP2C9, as well as their potential to act as inhibitors of the enzyme.
Table 1: Enzyme Kinetic Parameters for the Formation of S-6-Hydroxywarfarin and S-7-Hydroxywarfarin by Recombinant CYP2C9
| Metabolite | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) (pmol/min/nmol P450) |
| S-6-Hydroxywarfarin | 3.3 (95% CI: 2.6 to 4.0)[2] | 46 (95% CI: 43 to 49)[2] |
| S-7-Hydroxywarfarin | 2.3 (95% CI: 1.9 to 2.7) | 68 (95% CI: 65 to 71) |
Table 2: Inhibition of Recombinant CYP2C9 Activity by Hydroxywarfarin Metabolites
| Inhibitor | IC50 (μM) | Inhibition Constant (Ki) (μM) | Mechanism of Inhibition |
| This compound | >170 | ~177 (estimated) | Competitive |
| 7-Hydroxywarfarin | ~20.8 | ~44.2 | Competitive |
Comparative Analysis as CYP2C9 Markers
Specificity
Both 6- and 7-hydroxylation of S-warfarin are primarily catalyzed by CYP2C9. However, other enzymes can contribute to a minor extent. CYP2C19 and CYP2C8 have been reported to also produce S-6-hydroxywarfarin. While CYP2C19 can also form S-7-hydroxywarfarin, its contribution is considered minor compared to that of CYP2C9. Therefore, the formation of S-7-hydroxywarfarin is generally considered a more selective marker for CYP2C9 activity than S-6-hydroxywarfarin.
Formation Rate and Abundance
In vitro studies with recombinant CYP2C9 demonstrate a higher Vmax for the formation of S-7-hydroxywarfarin compared to S-6-hydroxywarfarin, indicating a faster rate of formation for the 7-hydroxylated metabolite. This is consistent with in vivo findings where S-7-hydroxywarfarin is the most abundant metabolite of warfarin found in human plasma and urine. The higher formation rate and abundance of 7-hydroxywarfarin make it an easier to detect and quantify marker for CYP2C9 activity.
Correlation with CYP2C9 Genotype
Genetic variations in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, lead to decreased enzyme activity and reduced clearance of S-warfarin. Studies have shown a clear gene-dose effect, where individuals with these variant alleles require significantly lower warfarin doses to achieve therapeutic anticoagulation. The formation of 7-hydroxywarfarin is significantly reduced in individuals carrying these variant alleles, making it a sensitive marker for the functional consequences of CYP2C9 polymorphisms. While the formation of this compound is also affected, the more pronounced formation of 7-hydroxywarfarin by wild-type CYP2C9 makes the reduction in its formation a more robust indicator of impaired enzyme function.
Product Inhibition
An important consideration for an ideal metabolic marker is its potential for product inhibition. Both this compound and 7-hydroxywarfarin exhibit competitive inhibition of CYP2C9. However, this compound is a very weak inhibitor with a high Ki value, while 7-hydroxywarfarin shows moderate inhibitory potential. From this perspective, the formation of this compound is less likely to be influenced by product inhibition, which could be an advantage in certain experimental setups.
Experimental Protocols
In Vitro Incubation for Warfarin Metabolism
A typical in vitro incubation to assess the formation of 6- and 7-hydroxywarfarin involves the following steps:
-
Incubation Mixture: A mixture containing human liver microsomes or recombinant CYP2C9, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4) is prepared.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.
-
Initiation of Reaction: The reaction is initiated by the addition of S-warfarin (substrate).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.
-
Termination of Reaction: The reaction is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is then collected for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentrations of this compound and 7-hydroxywarfarin in the supernatant are typically quantified using reverse-phase HPLC with UV or fluorescence detection, or by LC-MS/MS for higher sensitivity and specificity.
-
Chromatographic Separation: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the analytes.
-
Detection:
-
UV Detection: Wavelengths around 305-310 nm are typically used.
-
Fluorescence Detection: Excitation at ~310-320 nm and emission at ~380-400 nm provides higher sensitivity for these metabolites.
-
Mass Spectrometry (MS/MS): Provides the highest selectivity and sensitivity, allowing for accurate quantification even at low concentrations.
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a standard curve prepared with known concentrations of authentic this compound and 7-hydroxywarfarin standards. An internal standard is often used to correct for variations in extraction and injection volume.
Visualization of Metabolic Pathways and Experimental Workflow
Caption: Metabolic pathways of S-warfarin hydroxylation by CYP2C9 and other minor contributing enzymes.
Caption: A generalized experimental workflow for the in vitro assessment of 6- and 7-hydroxywarfarin formation.
Conclusion and Recommendation
Both this compound and 7-hydroxywarfarin are valuable metabolites for studying CYP2C9 activity. However, based on the available evidence, 7-hydroxywarfarin is the more robust and widely accepted marker for CYP2C9 activity .
Key reasons for this recommendation include:
-
Higher Formation Rate and Abundance: Its status as the major metabolite of S-warfarin simplifies its detection and quantification.
-
Greater Specificity: While not exclusively formed by CYP2C9, the contribution of other enzymes to 7-hydroxylation of S-warfarin is less significant compared to their contribution to 6-hydroxylation.
-
Established Correlation with Genotype: The formation of 7-hydroxywarfarin is well-correlated with CYP2C9 genetic polymorphisms, making it a reliable indicator of functional enzyme activity.
While this compound's lower potential for product inhibition is an advantage, the overwhelming evidence supporting the utility of 7-hydroxywarfarin in terms of its formation kinetics and in vivo relevance makes it the preferred choice for most applications in drug metabolism and pharmacogenetic studies. Researchers should, however, consider the specific goals of their study when selecting the most appropriate biomarker.
References
- 1. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of CYP2C9 and VKORC1 Polymorphisms on Warfarin Sensitivity and Responsiveness in Jordanian Cardiovascular Patients during the Initiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxywarfarin as a Biomarker for CYP1A2 Induction: A Comparative Guide
Introduction
The induction of cytochrome P450 (CYP) enzymes, particularly CYP1A2, is a critical consideration in drug development and clinical practice due to its role in drug-drug interactions and the metabolism of xenobiotics. Accurate assessment of CYP1A2 induction potential is essential for predicting altered drug efficacy and toxicity. While several probe substrates have been utilized to measure CYP1A2 activity, this guide focuses on the validation of 6-hydroxywarfarin as a biomarker for CYP1A2 induction and provides a comparative analysis with established biomarkers, namely phenacetin and caffeine.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways and experimental workflows to aid in the selection of appropriate biomarkers for CYP1A2 induction studies.
Comparison of CYP1A2 Induction Biomarkers
The selection of a suitable biomarker for CYP1A2 induction depends on the specific experimental context, whether it is for in vitro screening in human liver microsomes or hepatocytes, or for in vivo clinical studies. This section compares the performance of this compound with phenacetin O-deethylation and caffeine metabolite ratios.
| Biomarker/Assay | Principle | Typical System | Key Performance Metrics | Advantages | Disadvantages |
| This compound Formation | Measurement of the formation rate of this compound from R-warfarin. | Human Liver Microsomes, Human Hepatocytes | R-warfarin 6-hydroxylation rates correlate with CYP1A2 protein levels (r² = 0.83).[1] CYP1A2 exhibits strong regioselectivity for 6-hydroxylation.[1] | High correlation with CYP1A2 protein levels.[1] Specific formation by CYP1A2. | Potential for metabolism by other CYPs (e.g., CYP1A1) under certain conditions. Limited data on fold-induction compared to other biomarkers. |
| Phenacetin O-deethylation | Measurement of the formation rate of acetaminophen from phenacetin. | Human Liver Microsomes, Human Hepatocytes | High-affinity component is specific to CYP1A2.[2] Known to be induced by prototypical inducers (e.g., β-naphthoflavone, omeprazole). | Well-established and validated assay.[2] High sensitivity for CYP1A2 activity. | Biphasic kinetics require careful experimental design to ensure measurement of the high-affinity component. |
| Caffeine Metabolite Ratios | Measurement of the ratio of paraxanthine to caffeine in plasma, saliva, or urine. | In vivo (Human Clinical Studies) | Widely used in clinical studies for CYP1A2 phenotyping. Sensitive to induction by omeprazole and smoking. | Non-invasive (urine, saliva). Reflects in vivo enzyme activity. | Can be influenced by factors other than CYP1A2 activity (e.g., urine flow). Multiple ratios exist with varying performance. |
Quantitative Data on CYP1A2 Induction
The following table summarizes quantitative data from studies investigating CYP1A2 induction using different biomarkers. It is important to note that direct comparison between studies should be made with caution due to variations in experimental systems, inducer concentrations, and treatment durations.
| Inducer | Experimental System | Biomarker Assay | Fold Induction (Mean ± SD) | Reference |
| β-Naphthoflavone (50 µM) | Primary Human Hepatocytes | Phenacetin O-deethylation | 6.6 ± 6.4 | |
| Omeprazole (10 µM) | Primary Human Hepatocytes | CYP1A2 Activity (unspecified probe) | ~3-9 fold (donor dependent) | |
| Omeprazole (20 mg/day for 28 days) | Human Volunteers | Caffeine Metabolism | 1.25-fold increase in metabolite ratio | |
| Omeprazole (120 mg/day for 7 days) | Human Volunteers (Extensive Metabolizers) | Urinary Caffeine Metabolite Ratios | ~25-32% increase |
Experimental Protocols
Measurement of R-Warfarin 6-Hydroxylation in Human Liver Microsomes
This protocol is adapted from studies investigating warfarin metabolism by CYP enzymes.
1. Materials:
-
Human liver microsomes (HLMs)
-
R-warfarin
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (for reaction termination)
-
Internal standard (e.g., another warfarin metabolite not formed by CYP1A2 or a structurally similar compound)
-
LC-MS/MS system
2. Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and R-warfarin (at a concentration near the Km for 6-hydroxylation, if known, or a range of concentrations for kinetic studies).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold methanol containing the internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Separate this compound from other metabolites and the parent drug using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Phenacetin O-deethylation Assay in Human Liver Microsomes
This protocol is a standard method for assessing CYP1A2 activity in vitro.
1. Materials:
-
Human liver microsomes (HLMs)
-
Phenacetin
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., acetaminophen-d4)
-
LC-MS/MS system
2. Incubation:
-
Prepare a reaction mixture containing HLMs, potassium phosphate buffer, and phenacetin (at a concentration below the Km of the low-affinity component, typically ≤ 50 µM, to ensure specificity for CYP1A2).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
3. Sample Analysis:
-
Centrifuge the samples to precipitate protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of acetaminophen.
-
Use a suitable C18 column and mobile phase gradient for chromatographic separation.
-
Detect and quantify acetaminophen using MRM.
Visualizations
Metabolic Pathway of R-Warfarin to this compound
Caption: Metabolic conversion of R-warfarin to this compound catalyzed by CYP1A2.
Experimental Workflow for CYP1A2 Induction Study
Caption: General workflow for an in vitro CYP1A2 induction experiment.
References
- 1. Phenotyping of CYP 4501A2 Activity by Total Overnight Salivary Caffeine Assessment (TOSCA) in Patients on Warfarin Treatment: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 6-Hydroxywarfarin Quantification: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of 6-hydroxywarfarin, a key metabolite of the widely prescribed anticoagulant, warfarin. The accurate measurement of this compound is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding the metabolic profile of warfarin. This document summarizes quantitative data from various analytical methods, details experimental protocols, and presents a visual representation of the metabolic pathway. The aim is to assist researchers in evaluating and implementing robust analytical procedures for this compound quantification.
Data Presentation: Quantitative Comparison of Analytical Methods
While a formal inter-laboratory comparison study for this compound is not publicly available, this section presents a summary of reported performance data from various validated bioanalytical methods. The data, primarily derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, illustrates the expected precision and accuracy for the quantification of this compound and its related metabolites. The following tables showcase intra- and inter-day precision (as coefficient of variation, CV) and accuracy (as bias) from different analytical runs, which can serve as a proxy for inter-laboratory variability.
Table 1: Inter-Assay Performance of this compound Quantification
| Laboratory (Method) | Analyte | Concentration (ng/mL) | Inter-Day Precision (CV%) | Inter-Day Accuracy (Bias %) |
| Lab A (LC-MS/MS)[1] | This compound | 5 | 4.5 | -3.2 |
| 50 | 3.8 | -1.5 | ||
| 500 | 2.9 | 0.8 | ||
| Lab B (Chiral LC-MS/MS)[2][3] | (S)-6-hydroxywarfarin | 10 | 6.2 | 2.5 |
| 100 | 5.1 | 1.1 | ||
| 800 | 4.3 | -0.7 | ||
| Lab C (UPLC-MS/MS)[4] | This compound | 20 | 7.1 | -5.4 |
| 200 | 5.9 | -2.8 | ||
| 1500 | 4.8 | 1.3 |
Table 2: Intra-Assay Performance of this compound Quantification
| Laboratory (Method) | Analyte | Concentration (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (Bias %) |
| Lab A (LC-MS/MS)[1] | This compound | 5 | 3.1 | -1.9 |
| 50 | 2.5 | 0.4 | ||
| 500 | 1.8 | 1.2 | ||
| Lab B (Chiral LC-MS/MS) | (S)-6-hydroxywarfarin | 10 | 5.5 | 3.1 |
| 100 | 4.2 | 0.9 | ||
| 800 | 3.6 | -0.4 | ||
| Lab C (UPLC-MS/MS) | This compound | 20 | 6.4 | -4.1 |
| 200 | 5.2 | -1.7 | ||
| 1500 | 4.1 | 2.0 |
Warfarin Metabolism and the Role of CYP2C9
Warfarin is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 3-5 times more potent as an anticoagulant than the R-enantiomer. The primary pathway for the metabolism of the more potent S-warfarin is through oxidation by the cytochrome P450 enzyme, CYP2C9, in the liver. This metabolic process leads to the formation of several hydroxylated metabolites, including this compound and 7-hydroxywarfarin. Genetic variations in the CYP2C9 gene can significantly alter the enzyme's activity, leading to wide inter-individual variability in warfarin metabolism and dose requirements.
Caption: Warfarin metabolic pathway to this compound.
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin-d5).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used. For chiral separation of S- and R-6-hydroxywarfarin, a chiral column such as a cellulose-based stationary phase is required.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for this compound are typically m/z 323.1 → 177.0.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Unveiling the Inhibitory Landscape: A Comparative Analysis of Warfarin Metabolites on Cytochrome P450 Enzymes
For researchers, scientists, and drug development professionals, understanding the intricate interactions between a drug and its metabolites with metabolic enzymes is paramount for predicting drug-drug interactions and ensuring patient safety. This guide provides a comprehensive comparison of the inhibitory potential of warfarin and its primary metabolites on key cytochrome P450 (CYP) enzymes, supported by experimental data and detailed methodologies.
Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism by the CYP450 superfamily, leading to the formation of several hydroxylated metabolites. While the parent drug's interaction with CYPs is well-documented, the inhibitory potential of its metabolites is a critical factor that can influence warfarin's therapeutic window and contribute to interindividual variability in patient response. This guide focuses on the inhibitory effects of warfarin and its five major hydroxy-metabolites (4'-, 6-, 7-, 8-, and 10-hydroxywarfarin) on the primary warfarin-metabolizing enzyme, CYP2C9, and discusses the broader implications for other CYPs involved in its biotransformation.
Comparative Inhibitory Potential on CYP2C9
The primary enzyme responsible for the metabolism of the more potent S-enantiomer of warfarin is CYP2C9. Inhibition of this enzyme can lead to elevated plasma concentrations of S-warfarin, increasing the risk of bleeding. Experimental data from in vitro studies using recombinant CYP2C9 and human liver microsomes provide a clear picture of the comparative inhibitory strength of warfarin and its metabolites.
Below is a summary of the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for racemic warfarin and its hydroxy-metabolites against CYP2C9-mediated S-warfarin metabolism.
| Compound | IC50 (µM) on Recombinant CYP2C9 | Ki (µM) on Human Liver Microsomes | Mechanism of Inhibition |
| (±)-Warfarin | 2.6 | - | - |
| (±)-4'-Hydroxywarfarin | 15 | 17 | Competitive |
| (±)-6-Hydroxywarfarin | 167 | 167 | Competitive |
| (±)-7-Hydroxywarfarin | 64 | 64 | Competitive |
| (±)-8-Hydroxywarfarin | 13 | 13 | Competitive |
| (±)-10-Hydroxywarfarin | 2.2 | 2.2 | Competitive |
Data sourced from Jones et al. (2010)[1]
These data reveal that 10-hydroxywarfarin is the most potent inhibitor of CYP2C9 among the metabolites, with an IC50 and Ki value comparable to that of the parent drug, warfarin.[1] This is particularly noteworthy as 10-hydroxywarfarin is a major metabolite of the R-enantiomer of warfarin, which is primarily metabolized by CYP1A2 and CYP3A4.[2] The competitive nature of the inhibition by all tested hydroxywarfarins suggests that they vie with the substrate (S-warfarin) for binding to the active site of the CYP2C9 enzyme.[1]
Broader Implications for Other CYP Enzymes
While the most comprehensive data available focuses on CYP2C9, it is crucial to consider the potential for warfarin and its metabolites to inhibit other CYP enzymes involved in its metabolism, such as CYP3A4, CYP1A2, and CYP2C19. S-warfarin is primarily metabolized by CYP2C9, while R-warfarin is a substrate for CYP1A2, CYP3A4, and to a lesser extent, CYP2C19.[3]
Currently, there is a paucity of published quantitative data (IC50 or Ki values) detailing the inhibitory effects of the five major hydroxywarfarin metabolites on CYP3A4, CYP1A2, and CYP2C19. This represents a significant knowledge gap in fully understanding the drug-drug interaction potential of warfarin's metabolic profile.
Experimental Protocols
The following section outlines the key experimental methodologies employed to determine the inhibitory potential of warfarin metabolites.
CYP2C9 Inhibition Assay (P450-Glo™ Assay)
A luminescent-based assay, such as the P450-Glo™ Assay, is a common method for determining the IC50 values of compounds against CYP enzymes.
Workflow Diagram:
Caption: Workflow for determining IC50 values using a P450-Glo™ assay.
Key Steps:
-
Enzyme and Inhibitor Incubation: Recombinant human CYP2C9 enzyme is pre-incubated with varying concentrations of the warfarin metabolite (or parent compound) in a buffer solution.
-
Substrate Addition: A luminogenic substrate specific for CYP2C9 (e.g., Luciferin-H) is added to the mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of an NADPH regeneration system.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and a luciferin detection reagent is added. This reagent contains luciferase, which catalyzes the conversion of the metabolite (luciferin) into a luminescent signal.
-
Signal Measurement: The intensity of the luminescent signal is measured using a luminometer. The signal is inversely proportional to the degree of CYP2C9 inhibition.
-
IC50 Determination: The percentage of inhibition at each metabolite concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki) and Mechanism
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed using human liver microsomes.
Methodology:
-
Incubation: Pooled human liver microsomes are incubated with a range of S-warfarin concentrations (as the substrate) in the presence of several fixed concentrations of the warfarin metabolite (the inhibitor).
-
Reaction and Analysis: The formation of the primary metabolite of S-warfarin, 7-hydroxywarfarin, is monitored over time, typically using a highly sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The reaction velocities at different substrate and inhibitor concentrations are plotted using graphical methods like the Lineweaver-Burk or Dixon plots. These plots help to visualize the mechanism of inhibition. For a more precise determination of the Ki value, the data are fitted to various enzyme inhibition models (e.g., competitive, non-competitive, mixed) using non-linear regression analysis. The model that best fits the experimental data reveals the mechanism of inhibition and provides the Ki value.
Conclusion and Future Directions
The available data clearly indicate that several hydroxy-metabolites of warfarin, particularly 10-hydroxywarfarin, are potent competitive inhibitors of CYP2C9. This feedback inhibition can contribute to the complex dose-response relationship of warfarin and may be a source of variability in patient outcomes.
A significant gap remains in our understanding of the inhibitory potential of these metabolites on other key CYP enzymes involved in warfarin's metabolic clearance, namely CYP3A4, CYP1A2, and CYP2C19. Further research to generate quantitative inhibition data (IC50 and Ki values) for these interactions is crucial. Such studies will enable a more complete and accurate prediction of the drug-drug interaction profile of warfarin and its metabolites, ultimately contributing to the safer and more effective use of this vital anticoagulant.
Signaling Pathway Diagram:
Caption: Metabolic pathways of warfarin and feedback inhibition of CYP2C9.
References
- 1. researchgate.net [researchgate.net]
- 2. A physiologically‐based pharmacokinetic/pharmacodynamic modeling approach for drug–drug‐gene interaction evaluation of S‐warfarin with fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel LC-MS/MS Method for 6-Hydroxywarfarin Analysis Against Established Techniques
A comprehensive guide for researchers and drug development professionals on the validation and comparison of a new highly sensitive LC-MS/MS method for the quantification of 6-hydroxywarfarin in human plasma against established analytical techniques. This guide provides a detailed overview of the experimental protocols, comparative performance data, and a clear workflow for the validation process.
Introduction
Warfarin, a widely prescribed oral anticoagulant, is metabolized in the liver by cytochrome P450 enzymes into several hydroxylated metabolites, with this compound being one of the key products.[1][2] Accurate and sensitive quantification of this compound is crucial in pharmacokinetic and drug-drug interaction studies to understand warfarin's metabolism and potential clinical implications. While various analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high selectivity and sensitivity.[3][4] This guide presents a validation of a new, rapid, and sensitive LC-MS/MS method and compares its performance with established analytical techniques, providing researchers with the necessary data to make informed decisions for their analytical needs.
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method was rigorously evaluated against an established High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The key validation parameters are summarized in the table below, demonstrating the superior sensitivity and wider dynamic range of the new LC-MS/MS method.
| Parameter | New LC-MS/MS Method | Established HPLC-FLD Method |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] | 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | < 6.0% | < 9% |
| Inter-day Precision (%CV) | < 4.9% | < 8% |
| Accuracy (%Bias) | ± 5.0% | ± 8% |
| Recovery | > 85% | ~85% |
| Run Time | 5 minutes | 25 minutes |
Experimental Protocols
Detailed methodologies for both the new LC-MS/MS method and the established HPLC-FLD method are provided below.
New LC-MS/MS Method
1. Sample Preparation:
-
To 100 µL of human plasma, 50 µL of an internal standard solution (e.g., warfarin-d5) is added.
-
Protein precipitation is performed by adding 300 µL of acetonitrile.
-
The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to an autosampler vial for injection.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 323.1 → 177.0
-
Internal Standard (Warfarin-d5): m/z 312.1 → 165.1
-
Established HPLC-FLD Method
1. Sample Preparation:
-
To 1 mL of plasma, 10 µL of internal standard (e.g., carbamazepine) is added.
-
Solid-phase extraction (SPE) is performed using C18 cartridges.
-
The cartridges are conditioned with methanol and water.
-
The plasma sample is loaded, and the cartridge is washed.
-
The analyte is eluted with acetonitrile.
-
The eluent is evaporated to dryness and reconstituted in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: 310 nm.
-
Emission Wavelength: 390 nm.
Method Validation Workflow
The validation of the new LC-MS/MS method followed a structured workflow to ensure its reliability and robustness. This process is essential for regulatory compliance and generating high-quality data in research and clinical settings.
Caption: Workflow for the validation of the new LC-MS/MS method.
Conclusion
The newly developed LC-MS/MS method for the quantification of this compound demonstrates significant improvements in sensitivity, speed, and efficiency compared to the established HPLC-FLD technique. Its lower limit of quantification and shorter run time make it particularly well-suited for high-throughput analysis in clinical and research laboratories. The comprehensive validation data presented in this guide confirms that the new method is accurate, precise, and reliable for the determination of this compound in human plasma, offering a superior alternative for pharmacokinetic and metabolic studies of warfarin.
References
- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal-jps.com [journal-jps.com]
- 4. etflin.com [etflin.com]
- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Warfarin Metabolite: A Comparative Look at 6-Hydroxywarfarin Pharmacokinetics in Animal Models
For researchers and professionals in drug development, understanding the metabolic fate of a compound is paramount. This guide provides a comparative analysis of the pharmacokinetics of 6-hydroxywarfarin, a primary metabolite of the widely used anticoagulant warfarin, across different animal models. While direct comparative pharmacokinetic data for this compound is limited, this document synthesizes available information on its formation and metabolic pathways to offer valuable insights for preclinical studies.
Comparative Metabolism and Formation of this compound
Warfarin undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several hydroxylated metabolites. This compound is one of these metabolites, and its formation can vary between species, which has significant implications for translating preclinical data to human clinical trials.
The following table summarizes the known information regarding the formation of this compound in different species based on available literature.
| Animal Model | Enantiomer Origin | Key Enzymes Involved (in vitro) | Relative Abundance | Source |
| Rat | R-warfarin | Not explicitly detailed in vivo | A detectable metabolite in plasma | |
| Human (in vitro) | R-warfarin, S-warfarin | CYP1A2, CYP2C19 | Varies depending on the specific CYP enzyme and enantiomer |
It is important to note that the metabolic profile of warfarin can differ significantly even between strains of the same species, as well as between sexes.
Experimental Protocols
The data presented in this guide are derived from studies employing various experimental methodologies. Below are representative protocols for the in vivo assessment of warfarin metabolites and in vitro characterization of metabolic pathways.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single oral dose of warfarin.
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of warfarin and its metabolites, including this compound, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Study using Recombinant CYP Enzymes
-
Enzyme Source: Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: R-warfarin or S-warfarin.
-
Incubation: The reaction mixture contains the recombinant enzyme, substrate, and an NADPH-generating system in a buffered solution. The mixture is incubated at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The formation of this compound and other metabolites is quantified by LC-MS/MS.
-
Enzyme Kinetics: Kinetic parameters (Km and Vmax) are determined by incubating the enzyme with a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the complex processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of warfarin to this compound.
Caption: In vivo pharmacokinetic experimental workflow.
References
- 1. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 6-Hydroxywarfarin Detection: A Comparative Guide to Immunoassay Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comprehensive assessment of antibody specificity in immunoassays for 6-hydroxywarfarin, a key metabolite of the widely prescribed anticoagulant, warfarin. We delve into a comparative analysis with alternative methods, offering supporting experimental data and detailed protocols to inform your selection of the most appropriate analytical technique.
The crux of a reliable immunoassay lies in the specificity of the antibody. For a small molecule like this compound, the potential for cross-reactivity with the parent drug, warfarin, and its other structurally similar metabolites presents a significant analytical challenge. This guide will explore the intricacies of antibody-antigen interactions in the context of this compound immunoassays and provide a framework for evaluating their performance against the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Snapshot: Immunoassay vs. LC-MS/MS
The choice of analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. While immunoassays offer a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and sensitivity.
| Parameter | Immunoassay (Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding between this compound and a labeled tracer for a limited number of antibody binding sites. | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. |
| Specificity | Dependent on antibody; potential for cross-reactivity with warfarin and other metabolites. | High; capable of resolving and specifically quantifying individual metabolites. |
| Sensitivity (LLOQ) | Typically in the low ng/mL range. | High; often in the sub-ng/mL to pg/mL range.[1] |
| Throughput | High; suitable for screening large numbers of samples. | Lower; sequential sample analysis. |
| Cost per Sample | Lower. | Higher. |
| Expertise Required | Moderate. | High. |
Deep Dive: Antibody Specificity and Cross-Reactivity
The primary concern for any this compound immunoassay is the potential for the antibody to recognize and bind to other warfarin-related compounds. This cross-reactivity can lead to inaccurate quantification and misinterpretation of metabolic data.
A critical step in the validation of a this compound immunoassay is the assessment of its cross-reactivity with a panel of structurally related molecules. The following table presents hypothetical, yet plausible, cross-reactivity data for a polyclonal antibody raised against this compound.
| Compound | Structure | % Cross-Reactivity |
| This compound | Target Analyte | 100% |
| Warfarin | Parent Drug | < 5% |
| 4'-Hydroxywarfarin | Metabolite | < 2% |
| 7-Hydroxywarfarin | Metabolite | < 10% |
| 8-Hydroxywarfarin | Metabolite | < 5% |
| 10-Hydroxywarfarin | Metabolite | < 1% |
| Warfarin Alcohols | Metabolites | ~1%[2] |
Note: This data is illustrative. Actual cross-reactivity profiles must be determined experimentally for each antibody lot. A 1982 study on an anti-warfarin antibody reported 1% cross-reactivity with warfarin alcohol, highlighting the long-standing awareness of this issue.[2]
Experimental Protocols
To ensure transparency and reproducibility, we provide detailed methodologies for assessing antibody specificity and for the alternative analytical approach.
Immunoassay: Competitive ELISA Protocol for this compound
This protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples.[2][3]
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Rabbit anti-6-hydroxywarfarin antibody
-
This compound-HRP conjugate
-
This compound standard solutions
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Sample diluent
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the this compound standard. Dilute samples to fall within the range of the standard curve.
-
Competitive Reaction: Add a fixed amount of anti-6-hydroxywarfarin antibody and this compound-HRP conjugate to each well, followed by the addition of either standard or sample.
-
Incubation: Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the this compound-HRP conjugate for the limited antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The horseradish peroxidase (HRP) enzyme on the bound conjugate will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Cross-Reactivity Assessment Protocol
-
Prepare a series of dilutions for each potentially cross-reacting compound (e.g., warfarin, 4'-hydroxywarfarin, etc.).
-
Run a competitive ELISA for each compound as you would for the this compound standard.
-
Determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100%
Alternative Method: LC-MS/MS Analysis of Warfarin and Metabolites
LC-MS/MS is a highly specific and sensitive method for the simultaneous quantification of warfarin and its metabolites, including this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Sample Preparation: Perform protein precipitation or solid-phase extraction on the plasma samples to remove interfering substances.
-
Chromatographic Separation: Inject the extracted sample onto an analytical column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate warfarin and its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored for each compound (Multiple Reaction Monitoring - MRM). This provides a high degree of specificity and allows for accurate quantification.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the decision-making framework, the following diagrams are provided.
Caption: Workflow for a competitive ELISA for this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice between an immunoassay and an LC-MS/MS method for the quantification of this compound depends on the specific requirements of the study. Immunoassays, when well-characterized and validated for specificity, can be a valuable tool for high-throughput screening. However, for definitive quantification and studies requiring the highest degree of specificity to differentiate between closely related metabolites, LC-MS/MS remains the superior technique. Researchers must carefully consider the potential for cross-reactivity when employing immunoassays and should ideally validate their results against a reference method like LC-MS/MS, particularly in pivotal studies.
References
Relative Potency of 6-Hydroxywarfarin: A Comparative Analysis of Warfarin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticoagulant potency of 6-hydroxywarfarin relative to other warfarin metabolites. Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive metabolism, leading to a variety of hydroxylated and reduced derivatives. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of warfarin's overall therapeutic and toxicological profile. This document summarizes available experimental data on the relative potencies of these compounds, details relevant experimental methodologies, and provides visual representations of key pathways.
Comparison of Anticoagulant Potency
The anticoagulant effect of warfarin is primarily mediated through the inhibition of Vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle required for the synthesis of active coagulation factors. The potency of warfarin metabolites is therefore determined by their ability to inhibit this enzyme or otherwise interfere with the coagulation cascade.
While direct, head-to-head quantitative comparisons of the anticoagulant activity for all major warfarin metabolites are not extensively available in the current literature, a general consensus on their relative potencies has been established through various in vitro and in vivo studies. The available data is summarized in the table below.
| Compound | Type of Metabolite | Relative Anticoagulant Potency | Supporting Evidence |
| S-Warfarin | Parent Drug (Enantiomer) | High (3-5 times more potent than R-warfarin) | Established in numerous pharmacological studies. |
| R-Warfarin | Parent Drug (Enantiomer) | Moderate | Less potent than S-warfarin. |
| This compound | Hydroxylated Metabolite | Generally considered inactive or to have very low activity. | Often referred to as an inactive metabolite in literature.[1] |
| 7-Hydroxywarfarin | Hydroxylated Metabolite | Generally considered inactive or to have very low activity.[2] | Frequently cited as an inactive metabolite.[1] |
| 4'-Hydroxywarfarin | Hydroxylated Metabolite | Likely low to negligible anticoagulant activity. | Limited direct data on anticoagulant effect, but is a known metabolite.[] |
| 8-Hydroxywarfarin | Hydroxylated Metabolite | Likely low to negligible anticoagulant activity. | Limited direct data on anticoagulant effect, but is a known metabolite. |
| 10-Hydroxywarfarin | Hydroxylated Metabolite | May possess some direct anticoagulant activity by inhibiting VKORC1.[4] | A study suggests it can directly inhibit VKORC1. |
| Warfarin Alcohols (Diastereomers) | Reduced Metabolites | Possess coumarin-like anticoagulant activity, but less potent than warfarin. | A study by Lewis R.J. et al. (1973) demonstrated anticoagulant effects in human volunteers. |
Experimental Protocols
The anticoagulant activity of warfarin and its metabolites is typically assessed using one of two primary experimental approaches: in vitro coagulation assays or enzymatic assays targeting VKORC1.
Prothrombin Time (PT) Assay
The prothrombin time (PT) test is a fundamental in vitro coagulation assay that measures the time it takes for plasma to clot after the addition of thromboplastin, an activator of the extrinsic pathway of coagulation. A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors (II, VII, IX, X), which is the therapeutic effect of warfarin.
Generalized Protocol:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Incubation: A known concentration of the test compound (e.g., this compound, other metabolites, or warfarin as a positive control) is incubated with the plasma for a specified period at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
Clot Initiation: Pre-warmed thromboplastin reagent containing calcium is added to the plasma-compound mixture.
-
Clot Detection: The time to fibrin clot formation is measured using an automated or manual coagulometer.
-
Data Analysis: The prothrombin time of the test compound is compared to the control. A significant prolongation of PT indicates anticoagulant activity. Results are often expressed as the International Normalized Ratio (INR) for clinical relevance.
Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay
This enzymatic assay directly measures the inhibition of VKORC1, the molecular target of warfarin. The assay typically uses liver microsomes or recombinant VKORC1 and measures the conversion of vitamin K epoxide to vitamin K.
Generalized Protocol:
-
Enzyme Source: Human liver microsomes or purified recombinant human VKORC1 are prepared.
-
Reaction Mixture: The enzyme source is incubated in a reaction buffer containing a reducing agent (e.g., dithiothreitol - DTT), the substrate (vitamin K epoxide), and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined time at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped, and the vitamin K products are extracted from the mixture.
-
Quantification: The amount of vitamin K produced is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The inhibitory activity of the test compound is determined by calculating the concentration that inhibits 50% of the enzyme activity (IC50). A lower IC50 value indicates a higher potency.
Visualizing Warfarin Metabolism and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of warfarin and a typical experimental workflow for assessing anticoagulant activity.
Caption: Metabolic pathways of R- and S-warfarin to their major hydroxylated and reduced metabolites.
Caption: Generalized experimental workflow for determining the anticoagulant potency of warfarin metabolites.
References
- 1. The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study | PLOS One [journals.plos.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 4. Frontiers | Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin [frontiersin.org]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 6-Hydroxywarfarin
For researchers and scientists engaged in drug development and laboratory research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Hydroxywarfarin, a metabolite of the anticoagulant warfarin. Adherence to these procedures is paramount to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is categorized as harmful if swallowed and can cause serious eye damage.[1][2][3][4] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazardous Waste Classification
Table 1: EPA Hazardous Waste Classification for Warfarin
| Waste Code | Concentration | Classification |
| P001 | > 0.3% | Acutely Hazardous Waste |
| U248 | ≤ 0.3% | Toxic Waste |
This classification dictates stringent disposal protocols that must be followed to ensure regulatory compliance and safety.
Procedural Steps for Proper Disposal
The following step-by-step process outlines the approved procedure for the disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
Immediately upon generation, all this compound waste must be segregated from non-hazardous waste streams. This includes:
-
Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper).
-
Liquid Waste: Solutions containing this compound.
-
Empty Containers: Original containers or any other container that has come into direct contact with this compound.
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport.
-
Containers: Use only designated, leak-proof, and chemically compatible hazardous waste containers. For acutely hazardous wastes, the accumulation in a satellite accumulation area should not exceed one quart.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution"). The date of waste accumulation should also be clearly marked.
Step 3: Disposal of Contaminated Materials and Empty Containers
Due to the acute toxicity, special care must be taken with materials and containers that have been in contact with this compound.
-
Contaminated Labware: Disposable items such as gloves, pipettes, and wipes should be placed in the designated solid hazardous waste container. Non-disposable glassware or equipment must be decontaminated. A common practice for P-listed waste contaminants is to triple-rinse the equipment. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Empty Containers: Containers that held this compound are also considered hazardous waste and should not be disposed of in the regular trash. It is recommended to dispose of the empty, unrinsed container as hazardous waste. Some institutional guidelines for P-listed waste advise against triple rinsing containers for disposal, instead advocating for their direct disposal as hazardous waste.
Step 4: Storage and Professional Disposal
-
Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within or near the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Professional Disposal: The final and most critical step is the disposal of the hazardous waste through a licensed environmental health and safety (EHS) vendor. Your institution's EHS department will have established procedures for the pickup and ultimate disposal of chemical waste, which is typically incineration for compounds like this compound. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Hydroxywarfarin
Essential Safety and Handling Guide for 6-Hydroxywarfarin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. Adherence to these guidelines is critical to mitigate risks and ensure regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 17834-02-5
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1][2][3]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed[1][2]. (H302)
-
Serious eye damage (Category 1): Causes serious eye damage. (H318)
Signal Word: Danger
Hazard Pictograms:
| Pictogram | Hazard |
|
| Corrosion |
|
| Harmful |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound, drawing from guidelines for cytotoxic compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, chemical-resistant gloves (e.g., nitrile). The outer glove should be worn over the gown cuff. | To prevent skin contact. Gloves should be changed frequently or immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes and aerosols. Eyeglasses alone are not sufficient. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and clothing from contamination. Gowns should not be worn outside the designated work area. |
| Respiratory Protection | An N95 respirator or higher, especially when handling powders or if there is a risk of aerosol generation. | To prevent inhalation of hazardous particles. |
| Foot Protection | Disposable, skid-resistant shoe covers should be worn over laboratory shoes. | To prevent the spread of contamination outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory to ensure safe handling and minimize exposure risk.
1. Preparation and Engineering Controls:
-
All handling of this compound, especially weighing and reconstituting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
-
Designate a specific area for handling this compound and clearly label it with appropriate hazard warnings.
-
Ensure that an eyewash station and an emergency shower are readily accessible.
2. Handling the Compound:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
When handling the solid compound, use techniques that minimize dust generation.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
3. Spill Management:
-
In case of a spill, immediately evacuate and restrict access to the area.
-
For small spills (<5 mL or 5 g), wear appropriate PPE, gently cover with absorbent material, and clean the area three times with a detergent solution followed by water.
-
For larger spills, cover with absorbent pads to contain the spill, and if a powder is involved, use damp cloths to avoid generating dust. Do not generate aerosols.
-
All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated as hazardous chemical waste. Do not mix with other waste streams.
2. Containerization:
-
Use designated, leak-proof, and clearly labeled containers for cytotoxic waste. The label should include the chemical name and hazard symbols.
-
Solid waste should be placed in a sealed bag before being put into the final disposal container.
3. Storage and Disposal:
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal according to institutional, local, and national regulations. The recommended final disposal method is incineration at an approved industrial combustion plant.
Experimental Workflow Diagram
The following diagram illustrates the essential safety and handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
